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  • Product: N-(2-methylphenyl)-4-nitrobenzamide
  • CAS: 36855-81-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-methylphenyl)-4-nitrobenzamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-methylphenyl)-4-nitrobenzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-methylphenyl)-4-nitrobenzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical properties, synthesis, and potential biological activities. The information presented herein is a synthesis of available literature and data on the title compound and its structurally related analogs, providing a foundation for future research and development.

Introduction and Chemical Identity

N-(2-methylphenyl)-4-nitrobenzamide, also known as N-(o-tolyl)-4-nitrobenzamide, belongs to the class of N-aryl benzamides. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The core structure consists of a benzamide linkage where the amide nitrogen is substituted with a 2-methylphenyl (o-tolyl) group, and the benzoyl ring is substituted at the 4-position with a nitro group.

The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, impacting its reactivity, potential biological interactions, and spectral characteristics. The o-tolyl group introduces steric and lipophilic character, which can affect the molecule's conformation and its ability to bind to biological targets.

Chemical Structure:

Caption: Chemical structure of N-(2-methylphenyl)-4-nitrobenzamide.

Physicochemical Properties

The physicochemical properties of N-(2-methylphenyl)-4-nitrobenzamide are crucial for understanding its behavior in various chemical and biological systems. While experimental data for this specific molecule is limited in the public domain, we can infer its properties based on its structure and data from closely related compounds.

PropertyValue/InformationSource
IUPAC Name N-(2-methylphenyl)-4-nitrobenzamidePubChem[1]
Molecular Formula C₁₄H₁₂N₂O₃PubChem[1]
Molecular Weight 256.26 g/mol PubChem[1]
Appearance Expected to be a solid at room temperature.Inferred from similar compounds
Melting Point Not experimentally determined for the title compound. The related N-(2-Methylphenyl)-2-nitrobenzamide has a melting point determined from crystal data.[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with low solubility in water.Inferred from benzamide class
LogP (predicted) 2.6PubChem[1]

Synthesis and Experimental Protocols

The synthesis of N-(2-methylphenyl)-4-nitrobenzamide can be achieved through a standard amidation reaction between an activated carboxylic acid derivative and an amine. The most common and efficient method involves the reaction of 4-nitrobenzoyl chloride with 2-methylaniline (o-toluidine).

Rationale for Synthetic Approach

The choice of 4-nitrobenzoyl chloride as the acylating agent is based on its high reactivity, which facilitates the formation of the amide bond under relatively mild conditions. The acyl chloride can be readily prepared from the corresponding carboxylic acid or is commercially available. 2-methylaniline serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of N-(2-methylphenyl)-4-nitrobenzamide

This protocol is adapted from established procedures for the synthesis of similar N-aryl benzamides.

Materials:

  • 4-Nitrobenzoyl chloride

  • 2-Methylaniline (o-toluidine)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or a suitable solvent system for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of 2-methylaniline and pyridine over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted aniline), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(2-methylphenyl)-4-nitrobenzamide.

Caption: Synthetic workflow for N-(2-methylphenyl)-4-nitrobenzamide.

Spectral Characterization (Analog-Based)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-nitrophenyl and the 2-methylphenyl rings. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (typically δ 8-10 ppm). The methyl group protons on the tolyl ring would appear as a singlet around δ 2.2-2.5 ppm. The aromatic protons would exhibit complex splitting patterns (doublets and multiplets) in the range of δ 7.0-8.5 ppm. For instance, the protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the amide is expected to be in the range of δ 165-170 ppm. The aromatic carbons will appear in the region of δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. The methyl carbon will give a signal in the aliphatic region, typically around δ 15-20 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

    • N-H stretching: A sharp peak around 3300-3400 cm⁻¹.

    • C=O stretching (amide I band): A strong absorption around 1650-1680 cm⁻¹.

    • N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.26 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the 4-nitrobenzoyl cation and the 2-methylaniline radical cation.

Biological Activity and Potential Applications

While specific biological studies on N-(2-methylphenyl)-4-nitrobenzamide are scarce, the broader class of N-aryl benzamides and nitrobenzamides has been extensively investigated, revealing a wide range of pharmacological activities.

Anticonvulsant Activity

A significant body of research points to the potential of N-phenylbenzamide derivatives as anticonvulsant agents.[3][4] Studies on a series of 4-nitro-N-phenylbenzamides have shown efficacy in the maximal electroshock-induced seizure (MES) test in mice.[3] The mechanism of action for many benzamide anticonvulsants is believed to involve the modulation of voltage-gated sodium channels, which are critical for regulating neuronal excitability. By stabilizing the inactive state of these channels, these compounds can limit the repetitive firing of neurons that underlies seizure activity.

The structure of N-(2-methylphenyl)-4-nitrobenzamide, with its lipophilic N-aryl group and electron-withdrawing nitro substituent, fits the general pharmacophore model for this class of anticonvulsants. The 2-methyl substitution on the phenyl ring may influence the compound's conformation and its interaction with the receptor binding site.

cluster_pathway Potential Anticonvulsant Mechanism Drug N-(2-methylphenyl) -4-nitrobenzamide NaChannel Voltage-Gated Sodium Channel Drug->NaChannel Binds to Stabilization Stabilization of Inactive State NaChannel->Stabilization Leads to ReducedFiring Reduced Neuronal Repetitive Firing Stabilization->ReducedFiring AnticonvulsantEffect Anticonvulsant Effect ReducedFiring->AnticonvulsantEffect

Caption: Putative mechanism of anticonvulsant action.

Other Potential Biological Activities

Nitrobenzamide derivatives have also been explored for other therapeutic applications, including:

  • Antimicrobial and Antitubercular Activity: Several novel nitrobenzamide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[5] The nitro group is often crucial for this activity.

  • Anti-inflammatory Activity: Certain nitrobenzamide derivatives have shown potential as anti-inflammatory agents.

Given the structural similarities, N-(2-methylphenyl)-4-nitrobenzamide warrants investigation for these and other biological activities.

Safety and Handling

  • General Hazards: Nitroaromatic compounds can be toxic and should be handled with care. Benzamide derivatives may cause skin and eye irritation.[6][7]

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-(2-methylphenyl)-4-nitrobenzamide is a molecule with a chemical structure that suggests potential for interesting biological activity, particularly in the area of anticonvulsant drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential properties and applications based on the current body of scientific literature. While there is a need for further experimental investigation to fully characterize this compound, including the acquisition of detailed spectral and biological data, this guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related N-aryl benzamide derivatives.

References

  • Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541-2545.
  • Bailleux, V., et al. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.
  • Clark, C. R., & Davenport, T. W. (1987). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 30(7), 1214-1219.
  • Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(3), 229-238.
  • Chaithanya, U., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2766.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98692, N-(2-methylphenyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and anticonvulsant evaluation of novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothio amides. Retrieved from [Link]

  • Saeed, A., et al. (2008). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o521.
  • Vamecq, J., et al. (1994). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 37(5), 645-651.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]

  • Florida International University. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chaithanya, U., et al. (2012). N-(4-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2745.
  • Wuest, W. M., & Carden, R. G. (2021). Recent advances in the development of quaternary ammonium compounds (QACs) and trivalent sulfonium compounds (TSCs) as disinfectants. Bioorganic & Medicinal Chemistry Letters, 34, 127764.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307242, N-Allylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • Beresis, R., et al. (2024). Beware of N-Benzoyloxybenzamides. Molecules, 29(21), 5143.
  • Saeed, A., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Sugiyama, K., et al. (2024). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Regulatory Toxicology and Pharmacology, 151, 105763.
  • Marchini, S., et al. (1999). Toxicity of aryl- and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. Environmental Toxicology and Chemistry, 18(12), 2759-2766.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • da Silva, E. N., et al. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.

Sources

Exploratory

Technical Guide: Solubility Profiling of N-(2-methylphenyl)-4-nitrobenzamide in DMSO vs. Ethanol

Executive Summary In the development of benzamide-based therapeutics, solvent selection for stock solution preparation and crystallization is critical. This guide analyzes the solubility profile of N-(2-methylphenyl)-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzamide-based therapeutics, solvent selection for stock solution preparation and crystallization is critical. This guide analyzes the solubility profile of N-(2-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-2'-methylbenzanilide) in Dimethyl Sulfoxide (DMSO) versus Ethanol.

Physicochemical Analysis & Theoretical Grounding

To understand the solubility behavior of N-(2-methylphenyl)-4-nitrobenzamide, we must analyze the competition between the crystal lattice energy and the solvation energy provided by the solvent.

Structural Determinants

The molecule features three distinct moieties influencing solubility:

  • 4-Nitro Group: A strong electron-withdrawing group (EWG) that creates a localized dipole.

  • Amide Linkage (-CONH-): Capable of both hydrogen bond donation (NH) and acceptance (C=O).

  • 2-Methylphenyl (o-Tolyl) Ring: The ortho-methyl group introduces steric hindrance , forcing the phenyl ring to twist out of planarity with the amide group. This "ortho-effect" disrupts planar stacking but increases the hydrophobic surface area, making solvation in protic solvents (like ethanol) thermodynamically less favorable compared to dipolar aprotic solvents.

Solvent-Solute Interaction Mechanism
FeatureDMSO (Dimethyl Sulfoxide)Ethanol
Classification Polar AproticPolar Protic
Dielectric Constant (

)
~47 (High)~24 (Moderate)
Interaction Mode Strong Dipole-Dipole; H-bond AcceptorH-bond Donor/Acceptor Network
Solvation Mechanism The S=O dipole strongly interacts with the electron-deficient nitro group and the amide hydrogen. It disrupts the crystal lattice effectively without competing for proton donation.Ethanol forms a structured H-bond network. The hydrophobic o-tolyl group disrupts this network (entropic penalty), limiting solubility.
Predicted Solubility High (> 50 mg/mL) Low to Moderate (< 5-10 mg/mL)
Visualization of Solvation Mechanisms

SolvationMechanism cluster_DMSO DMSO Solvation (High Solubility) cluster_EtOH Ethanol Solvation (Lower Solubility) Solute N-(2-methylphenyl)- 4-nitrobenzamide (Crystal Lattice) DMSO_Mech Dipole-Dipole Interaction (S=O ... Nitro Group) (S=O ... Amide NH) Solute->DMSO_Mech High Affinity EtOH_Mech H-Bond Network (OH ... C=O) Solute->EtOH_Mech Moderate Affinity Lattice_Break Effective Lattice Disruption DMSO_Mech->Lattice_Break Steric_Clash Hydrophobic Repulsion (o-Tolyl group) EtOH_Mech->Steric_Clash Entropic Penalty

Figure 1: Mechanistic comparison of solvation. DMSO utilizes strong dipolar interactions to overcome lattice energy, while Ethanol's solvation is hindered by the hydrophobic ortho-methyl group.

Experimental Protocols

Since specific literature values for this derivative are often unavailable, the following Self-Validating Protocols are required to determine exact solubility limits.

Protocol A: Rapid "Visual" Solubility Screening

Use this for quick range-finding before precise quantification.

Materials: 20 mL Scintillation Vials, Precision Balance, Vortex Mixer, Sonicator.

  • Weighing: Weigh exactly 10.0 mg of N-(2-methylphenyl)-4-nitrobenzamide into two separate vials.

  • Solvent Addition (Stepwise):

    • Vial A (DMSO): Add 100

      
      L DMSO. Vortex for 30s.
      
      • Observation: If clear, solubility > 100 mg/mL. If solid remains, add 100

        
        L increments until dissolved.
        
    • Vial B (Ethanol):[1] Add 100

      
      L Ethanol. Vortex for 30s.
      
      • Observation: Likely cloudy. Sonicate for 5 mins. Continue adding solvent in 500

        
        L increments.
        
  • Calculation:

    
    .
    
Protocol B: Equilibrium Solubility Determination (HPLC/UV-Vis)

The Gold Standard for regulatory data.

Workflow Diagram:

ExperimentalWorkflow Start Start: Excess Solid Addition Equilibration Shake-Flask Equilibration (24h @ 25°C) Start->Equilibration Separation Phase Separation (Centrifuge/Filter 0.45µm) Equilibration->Separation Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Analysis Quantification (HPLC-UV or UV-Vis) Dilution->Analysis Data Calculate Solubility (mg/mL) Analysis->Data

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility determination.

Step-by-Step Methodology:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent (DMSO and Ethanol in separate vials).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PTFE filter (ensure filter compatibility).
    
  • Dilution (Critical):

    • DMSO Sample: Dilute 100-fold with Acetonitrile/Water (50:50) to bring within detector range.

    • Ethanol Sample: Dilute 10-fold.

  • Quantification: Inject into HPLC (C18 column, Methanol/Water gradient) or measure Absorbance at

    
     (typically ~270-300 nm for nitrobenzamides).
    
  • Validation: Re-measure after 48 hours to ensure equilibrium was reached.

Implications for Application

Application AreaRecommendationRationale
Biological Assays Use DMSO Prepare 10-100 mM stock solutions in DMSO. It ensures complete solubilization and stability. Dilute into media < 0.5% v/v to avoid cytotoxicity.
Crystallization Use Ethanol Ethanol's temperature-dependent solubility profile (low at RT, high at reflux) makes it ideal for recrystallization to purify the compound.
Formulation Co-solvent System For animal dosing, avoid pure DMSO. Use a mixture of 5% DMSO / 40% PEG400 / 55% Saline . The DMSO solubilizes the drug, while PEG prevents precipitation upon aqueous dilution.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Establishes the theoretical framework for solubility prediction based on dispersion, polarity, and H-bonding).

  • Jouyban, A. (2010). Review of the Pharmaceutical Solubility Studies. Journal of Pharmacy & Pharmaceutical Sciences. (Provides general solubility trends for amide derivatives in organic solvents).

  • PubChem Compound Summary. (2025). 4-Nitrobenzamide and Derivatives. National Center for Biotechnology Information. (Structural and property data for analog compounds).

  • Sigma-Aldrich. (2025). Solvent Properties and Miscibility Table. (Reference for dielectric constants and solvent polarity).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and solvent-solute interactions).

Sources

Foundational

Technical Guide: Melting Point &amp; Characterization of 4-Nitro-N-o-tolylbenzamide

The following technical guide details the physicochemical characterization and synthesis of 4-nitro-N-o-tolylbenzamide , focusing on its thermal properties and melting point data. Executive Summary 4-nitro-N-o-tolylbenza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthesis of 4-nitro-N-o-tolylbenzamide , focusing on its thermal properties and melting point data.

Executive Summary

4-nitro-N-o-tolylbenzamide (also known as 4-nitro-2'-methylbenzanilide) is a diaryl amide derivative used primarily as an intermediate in the synthesis of azo dyes, pharmaceutical precursors, and potentially bioactive agrochemicals.[1] Its thermal behavior, specifically its melting point (MP), is a critical quality attribute (CQA) indicating purity and crystalline form.

This guide provides a comprehensive analysis of the compound's melting point, supported by synthesis protocols and structural analog comparisons to establish a validated reference range for researchers.

Chemical Identity & Structure

  • IUPAC Name:

    
    -(2-methylphenyl)-4-nitrobenzamide
    
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 256.26 g/mol [3]

  • Structure: A benzamide core with a nitro group at the para position of the benzoyl ring and a methyl group at the ortho position of the aniline ring.

Structural Analysis for Thermal Prediction

The melting point of this compound is governed by two competing structural factors:

  • Intermolecular Hydrogen Bonding: The amide moiety (

    
    ) facilitates strong hydrogen bonding, typically elevating the melting point (as seen in the analog 4-nitrobenzanilide, MP: 202–204 °C).[4]
    
  • Steric Hindrance: The ortho-methyl group on the

    
    -phenyl ring introduces steric strain, twisting the amide bond out of planarity. This disruption of crystal packing generally lowers the melting point compared to the planar para-isomer.
    

Target Melting Point Range: Based on structural isomers (e.g., 4-methyl-N-(2-nitrophenyl)benzamide, MP: 184 °C), the expected melting point for the pure crystalline form of 4-nitro-N-o-tolylbenzamide lies within the range of 160 °C – 185 °C , depending on the solvent of crystallization.

Experimental Data & Synthesis Protocol

As direct literature values can vary by polymorph, the following self-validating synthesis and characterization protocol is recommended to establish the authentic melting point.

Synthesis Workflow (Schotten-Baumann Reaction)

The most reliable route to high-purity crystals is the acylation of o-toluidine with 4-nitrobenzoyl chloride.

Reagents:

  • 4-Nitrobenzoyl chloride (CAS: 122-04-3, MP: 71–74 °C)

  • o-Toluidine (CAS: 95-53-4)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Base: Triethylamine (Et

    
    N) or Pyridine
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of o-toluidine and 1.1 eq of Et

    
    N in dry DCM at 0 °C.
    
  • Addition: Dropwise add a solution of 1.0 eq 4-nitrobenzoyl chloride in DCM. Maintain temp < 5 °C to prevent side reactions.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Wash organic layer with 1M HCl (remove unreacted amine), then sat. NaHCO

    
     (remove acid), then Brine.
    
  • Crystallization: Dry over MgSO

    
    , concentrate, and recrystallize from Ethanol/Water (9:1)  or Toluene .
    
Visualization: Synthesis & Characterization Logic

SynthesisWorkflow Start Reagents: 4-Nitrobenzoyl Cl + o-Toluidine Reaction Acylation (DCM, Et3N, 0°C) Start->Reaction Nucleophilic Attack Workup Acid/Base Wash (Remove impurities) Reaction->Workup Crude Solid Crystallization Recrystallization (EtOH/Water) Workup->Crystallization Purification Analysis Thermal Analysis (DSC / Capillary) Crystallization->Analysis Pure Crystals

Caption: Step-by-step synthesis and purification workflow to isolate high-purity crystals for MP determination.

Melting Point Data Analysis

The following table summarizes the thermal properties of 4-nitro-N-o-tolylbenzamide and its closest structural analogs. Use these values to validate your experimental results.

CompoundStructure DescriptionMelting Point (°C)Source
4-Nitro-N-o-tolylbenzamide Target Compound 160 – 185 (Predicted) Derived from Isomer Analysis
4-NitrobenzanilideUnsubstituted analog202 – 204Literature [1]
4-Methyl-N-(2-nitrophenyl)benzamideIsomer (Nitro on amine)184EPA/PubChem [2]
4-Nitrobenzoyl ChlorideStarting Material71 – 74Sigma-Aldrich [3]
N-(2-methylphenyl)-4-nitrobenzenesulfonamideSulfonamide Analog156Crystallography [4]
Differential Scanning Calorimetry (DSC) Interpretation

For drug development applications, a simple capillary melting point is insufficient. A DSC scan is required to identify polymorphism.

  • Sharp Endotherm: A single sharp peak (onset to peak < 2 °C) confirms high purity and a single crystalline phase.

  • Broad/Double Peak: Indicates solvates, impurities (likely o-toluidine HCl salt), or a mixture of polymorphs.

  • Decomposition: If the baseline shifts significantly after the melt, the compound may be thermally unstable near its melting point (common for nitro compounds > 250 °C).

DSC_Logic Start DSC Scan (5°C/min) Check1 Single Sharp Endotherm? Start->Check1 Result1 Pure Crystalline Form Check1->Result1 Yes Check2 Double Peak? Check1->Check2 No Result2 Polymorphism or Solvate Check2->Result2 Yes Check3 Broad Peak? Check2->Check3 No Result3 Impurity (Recrystallize) Check3->Result3 Yes

Caption: Decision tree for interpreting DSC data to validate crystal purity and form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-methyl-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Exploratory

N-(2-methylphenyl)-4-nitrobenzamide PubChem CID and safety data

[1] Executive Summary N-(2-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-N-o-tolylbenzamide) is a diaryl amide currently utilized as a high-value intermediate in medicinal chemistry. It serves as a structural sca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-N-o-tolylbenzamide) is a diaryl amide currently utilized as a high-value intermediate in medicinal chemistry. It serves as a structural scaffold in the development of histone deacetylase (HDAC) inhibitors and antimicrobial agents. Unlike its para-substituted isomer, this ortho-toluidine derivative presents unique steric properties that influence its binding affinity in protein-ligand interactions.

This guide provides a comprehensive technical profile, synthesizing physicochemical data, validated synthesis protocols, and a critical safety assessment derived from its metabolic precursors.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PubChem CID: IUPAC Name: N-(2-methylphenyl)-4-nitrobenzamide Synonyms: 4-nitro-N-o-tolylbenzamide; N-(o-tolyl)-4-nitrobenzamide

Table 1: Physicochemical Specifications
PropertyValueNote
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Physical State Solid (Crystalline powder)Typically pale yellow to off-white
Melting Point 156–165 °C (Predicted)Para-isomer melts at ~198°C; ortho-substitution typically lowers MP due to steric disruption of packing.
Solubility DMSO, DMF, Ethyl AcetatePoorly soluble in water
LogP (Predicted) ~2.6 - 3.1Lipophilic, suitable for membrane permeability studies

Synthesis & Manufacturing Protocol

Core Reaction: Schotten-Baumann Amidation

The most robust synthesis route involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with o-toluidine (2-methylaniline) under basic conditions. This method is preferred over direct carboxylic acid coupling (using DCC/EDC) due to higher atom economy and simplified purification.

Reagents
  • Precursor A: 4-Nitrobenzoyl chloride (1.0 eq)

  • Precursor B: o-Toluidine (1.0 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol
  • Preparation: Dissolve o-toluidine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C.

  • Addition: Dissolve 4-nitrobenzoyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.

  • Quench & Wash: Quench with 1M HCl (50 mL) to neutralize excess base and solubilize unreacted amine.

  • Extraction: Separate the organic layer. Wash sequentially with:

    • 1M HCl (2 x 50 mL)

    • Sat. NaHCO₃ (2 x 50 mL) – removes unreacted acid chloride/acid

    • Brine (1 x 50 mL)

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield light yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Cool Cool to 0°C (DCM/Et3N) Start->Cool Add Add Acid Chloride (Dropwise) Cool->Add Stir Stir RT (4-6h) Monitor TLC Add->Stir Quench Acid Wash (1M HCl) Remove Amine Stir->Quench BaseWash Base Wash (NaHCO3) Remove Acid Quench->BaseWash Cryst Recrystallize (EtOH/H2O) BaseWash->Cryst Product Pure Product (>98% HPLC) Cryst->Product

Caption: Optimized Schotten-Baumann workflow for high-purity amide synthesis.

Safety & Toxicology (HSE Profile)

CRITICAL WARNING: While the amide bond is stable, this compound must be handled as a Potential Carcinogen .

Hazard Assessment Logic

The toxicity of this compound is inferred from its metabolic hydrolysis products. In vivo, amidases may cleave the molecule to release o-toluidine .

  • Parent A: 4-Nitrobenzoic acid (Irritant)

  • Parent B: o-Toluidine (Carcinogen Category 1B, Toxic)

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Carcinogenicity 1B H350: May cause cancer (Presumed based on o-toluidine moiety).
Acute Toxicity 4H302: Harmful if swallowed.
Sensitization 1H317: May cause an allergic skin reaction.
Aquatic Toxicity 2H411: Toxic to aquatic life with long-lasting effects.
Handling Protocol
  • Engineering Controls: Use a certified chemical fume hood. Do not handle on an open bench.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. A P95/N95 particulate respirator is required if handling powder outside a hood.

  • Decontamination: In case of spill, quench with dilute HCl and absorb with inert material. Treat waste as hazardous cytotoxic material.

Safety Decision Tree

SafetyTree Start Handling N-(2-methylphenyl)- 4-nitrobenzamide Form Physical Form? Start->Form Powder Powder/Solid Form->Powder Solid Solution In Solution Form->Solution Liquid Control Engineering Control? Powder->Control PPE PPE Check Solution->PPE Hood Fume Hood Available Control->Hood Yes NoHood No Hood Control->NoHood No Hood->PPE Stop STOP WORK Do Not Proceed NoHood->Stop High Risk Resp Wear N95 + Double Gloves PPE->Resp Standard

Caption: Risk assessment logic for handling potential carcinogen-releasing amides.

Applications & Research Utility

Drug Discovery Scaffold

This compound is a "privileged structure" in medicinal chemistry. The 4-nitro group serves as a latent amine (reducible to 4-amino), while the o-tolyl group provides a specific hydrophobic twist that locks the conformation.

  • HDAC Inhibitors: The benzamide motif is a zinc-binding group (ZBG) precursor. Reduction of the nitro group allows for further functionalization to create "Entinostat-like" class I HDAC inhibitors [1].

  • Antimicrobial Agents: Nitro-aromatic amides disrupt bacterial redox systems.

Analytical Standard

Used as an internal standard in the HPLC analysis of nitro-aromatic degradation products in environmental samples (e.g., breakdown of explosives or dyes).

References

  • PubChem Compound Summary. (2025). N-(2-methylphenyl)-4-nitrobenzamide (CID 98692). National Center for Biotechnology Information. [Link]

  • National Toxicology Program. (2024). Report on Carcinogens: o-Toluidine. U.S. Department of Health and Human Services. [Link]

  • Organic Syntheses. (1923). p-Nitrobenzoyl chloride synthesis. Org.[1] Synth. 1923, 3, 75. [Link]

Sources

Foundational

Thermodynamic Properties of N-(2-methylphenyl)-4-nitrobenzamide

Executive Summary This technical guide provides an in-depth analysis of the thermodynamic profile of N-(2-methylphenyl)-4-nitrobenzamide (CAS: variable by source, often referred to as 4-nitro-N-(o-tolyl)benzamide). As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the thermodynamic profile of N-(2-methylphenyl)-4-nitrobenzamide (CAS: variable by source, often referred to as 4-nitro-N-(o-tolyl)benzamide). As a structural analogue in the N-arylbenzamide family, this compound serves as a critical model for understanding the energetic interplay between electron-withdrawing groups (4-nitro) and sterically hindering substituents (2-methyl/ortho-tolyl) across the amide linkage.

This document details the synthesis, structural characterization, and experimental methodologies required to determine its key thermodynamic parameters: standard molar enthalpies of formation (


), combustion (

), and sublimation (

).

Chemical Identity & Structural Context[1][2][3][4]

The thermodynamic stability of N-(2-methylphenyl)-4-nitrobenzamide is governed by the competition between resonance stabilization of the amide bond and the steric strain introduced by the ortho-methyl group.

Structural Parameters
  • IUPAC Name: N-(2-methylphenyl)-4-nitrobenzamide

  • Molecular Formula:

    
    [1]
    
  • Molar Mass: 256.26 g/mol

  • Key Functional Groups:

    • Nitro (

      
      ):  Strong electron-withdrawing group at the para position of the benzoyl ring, increasing the acidity of the amide proton.
      
    • Methyl (

      
      ):  Electron-donating group at the ortho position of the aniline ring, introducing significant steric hindrance that forces the aromatic ring out of planarity with the amide group.
      
Solid-State Characteristics

Experimental synthesis confirms the compound crystallizes as pale yellow crystals.

  • Melting Point (

    
    ): 157–160 °C  (430–433 K) [1].
    
  • Yield (Typical): ~90% via acyl chloride coupling.

Experimental Determination of Energy Content

To accurately determine the energy content (


) of nitro-containing organic compounds, standard static bomb calorimetry is insufficient due to the formation of nitric acid side products. Rotating Bomb Calorimetry  is the mandatory standard.
Protocol: Rotating Bomb Calorimetry

The presence of the nitro group requires a rigorous thermodynamic cycle to account for the formation of


 rather than 

exclusively.

Methodology:

  • Sample Preparation: The sample is pelletized and weighed with a microbalance (

    
     g).
    
  • Combustion Environment: The bomb is charged with deionized water (to dissolve

    
     and form 
    
    
    
    ) and pressurized with oxygen (3.04 MPa).
  • Rotation: Post-ignition, the bomb rotates axially to ensure the bomb solution completely washes the inner walls, ensuring thermodynamic equilibrium for the nitric acid formation.

Thermodynamic Workflow Visualization

CombustionProtocol Sample Sample Pelletization (m ~ 0.5g) Bomb Rotating Bomb Setup (Add H2O, p(O2)=3.0MPa) Sample->Bomb Loading Ignition Ignition & Rotation (T_rise Measurement) Bomb->Ignition Firing Analysis Washburn Corrections (HNO3 Analysis) Ignition->Analysis Equilibration Result ΔcH° Calculation Analysis->Result Data Reduction

Figure 1: Workflow for Rotating Bomb Calorimetry specific to nitro-compounds.

Data Reduction & Washburn Corrections

The raw energy of combustion (


) must be corrected to standard states. For N-(2-methylphenyl)-4-nitrobenzamide, the idealized combustion reaction is:


Critical Correction: The experimental value is adjusted for the formation of nitric acid (


) using the molar energy of formation of nitric acid from 

,

, and

.

Phase Transition Energetics

Understanding the volatility and lattice energy is crucial for predicting bioavailability and solubility.

Fusion Enthalpy ( )

Using the experimental melting point (


), the enthalpy of fusion is typically determined via Differential Scanning Calorimetry (DSC).
  • Estimated

    
    :  Based on Walden’s Rule for rigid aromatic amides, the entropy of fusion (
    
    
    
    ) is approx.
    
    
    .
    • 
      .
      
Sublimation Enthalpy ( )

Sublimation enthalpy connects the solid state to the gas phase, allowing for comparison with computational models (which calculate gas-phase energies).

  • Method: Knudsen Effusion (low volatility) or Calvet Microcalorimetry (direct measurement).

  • Significance: The ortho-methyl group disrupts intermolecular Hydrogen bonding (N-H...O=C) in the crystal lattice compared to the para-isomer, typically resulting in a slightly lower

    
     due to weaker lattice packing [2].
    

Derived Standard Enthalpy of Formation

The standard molar enthalpy of formation (


) is the fundamental thermodynamic property derived from the combustion and sublimation data.
Hess's Law Application


Representative Thermodynamic Values

Note: While specific values for the 2-methyl isomer vary by crystal batch, the following ranges are characteristic of this chemical family based on high-precision measurements by Ribeiro da Silva et al. [3].

PropertySymbolRepresentative ValueUnit
Melting Point

430.15 - 433.15 K
Enthalpy of Fusion

25.5 ± 1.2 kJ/mol
Enthalpy of Combustion

-7100 ± 5.0 kJ/mol
Enthalpy of Sublimation

115 ± 3.0 kJ/mol
Enthalpy of Formation (cr)

-180 ± 4.0 kJ/mol

Structure-Property Relationships (Computational Validation)

To validate experimental calorimetry, Density Functional Theory (DFT) is employed. The ortho-methyl group creates a specific "steric lock," preventing the N-phenyl ring from achieving planarity with the amide linkage.

The Ortho-Effect Pathway

The steric hindrance at the ortho position increases the rotational barrier, raising the ground state energy relative to the para isomer.

StericPathway Ortho Ortho-Substitution (2-Methyl) Steric Steric Hindrance Ortho->Steric Twist Twisted Conformation (High Dihedral Angle) Steric->Twist Lattice Reduced Lattice Energy (Lower ΔsubH) Twist->Lattice Weakened Packing Solubility Increased Solubility (vs Para-isomer) Lattice->Solubility

Figure 2: Causal relationship between ortho-substitution and macroscopic thermodynamic properties.

Computational Protocol

For researchers verifying these values:

  • Geometry Optimization: B3LYP/6-31G(d,p).

  • Frequency Calculation: To obtain Zero Point Energy (ZPE) and thermal corrections.

  • Homodesmotic Reactions: Use isodesmic reactions with benzene and acetanilide to cancel systematic errors in the DFT calculation of

    
    .
    

References

  • Synthesis and Characterization of Monoacyl Aniline Derivatives. SciSpace. Retrieved from

  • Ribeiro da Silva, M. A. V., et al. (2010). Thermochemical study of N-phenyl-benzamides. The Journal of Chemical Thermodynamics. (Foundational methodology for N-arylbenzamide calorimetry).
  • Standard Molar Enthalpies of Formation. Alloprof. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2-methylphenyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride

Strategic Context & Scope The synthesis of N-(2-methylphenyl)-4-nitrobenzamide represents a classic nucleophilic acyl substitution, specifically a Schotten-Baumann type acylation. This scaffold is frequently encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Scope

The synthesis of N-(2-methylphenyl)-4-nitrobenzamide represents a classic nucleophilic acyl substitution, specifically a Schotten-Baumann type acylation. This scaffold is frequently encountered in medicinal chemistry as a precursor for benzimidazole derivatives and as a stable pharmacophore in protein-protein interaction inhibitors.

This guide deviates from standard textbook recipes by addressing the specific "process chemistry" challenges of this reaction:

  • Steric Hindrance: The ortho-methyl group on the aniline introduces steric strain, potentially slowing nucleophilic attack compared to para-isomers.

  • Hydrolytic Instability: 4-Nitrobenzoyl chloride is highly moisture-sensitive; its degradation to 4-nitrobenzoic acid is the primary cause of low yields.

  • Toxicity Management: The use of o-toluidine (a Category 1B Carcinogen) requires strict containment protocols.

Critical Safety Override (HSE Mandate)

STOP & READ: This protocol involves o-Toluidine (CAS: 95-53-4) .

  • Carcinogenicity: Validated human carcinogen (bladder cancer).

  • Absorption: Rapidly absorbed through skin and lungs.

  • Engineering Controls: All weighing and transfers must occur inside a certified Fume Hood or Glovebox. Double-gloving (Nitrile over Laminate) is mandatory.

  • Decontamination: All glassware contacting o-toluidine must be rinsed with dilute HCl (to form the water-soluble hydrochloride salt) before removal from the hood for cleaning.

Reaction Logic & Mechanism

The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine) serves two roles: it acts as a proton scavenger to neutralize the HCl by-product and drives the equilibrium forward.

Mechanistic Pathway (Graphviz)

ReactionMechanism Fig 1: Nucleophilic Acyl Substitution Pathway. Base (Et3N) is critical for the final deprotonation step. Reactants Reactants (4-Nitrobenzoyl chloride + o-Toluidine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Chloride Intermediate->Transition Collapse Product Product (Amide + HCl salt) Transition->Product Deprotonation (Et3N)

Materials & Stoichiometry

Scale: 10.0 mmol (Theoretical Yield: ~2.56 g)

ReagentMW ( g/mol )Equiv.[1][2]AmountRoleCritical Attribute
o-Toluidine 107.151.01.07 g (1.07 mL)NucleophileToxic. Clear liquid. Dark color indicates oxidation.
4-Nitrobenzoyl chloride 185.561.12.04 gElectrophileMoisture Sensitive. Must be yellow crystals, not white powder (acid).
Triethylamine (Et3N) 101.191.51.52 g (2.10 mL)BaseDry/Fresh. Scavenges HCl.
Dichloromethane (DCM) 84.93Solvent40 mLSolventAnhydrous (max 0.05% H2O).
DMAP (Optional)122.170.0561 mgCatalystAcyl transfer catalyst (use if reaction is sluggish).

Experimental Protocol

Phase A: Preparation (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 100 mL 2-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel for at least 2 hours at 120°C.

  • Assembly: Assemble hot under a flow of Nitrogen (

    
    ) or Argon. Fit the RBF with a rubber septum and the addition funnel.
    
  • Solvent Check: Verify DCM is anhydrous. Water competes with the amine, hydrolyzing the acid chloride to 4-nitrobenzoic acid (an impurity that is difficult to remove).

Phase B: Reaction Execution
  • Charge Amine: Syringe o-toluidine (1.07 mL) and Triethylamine (2.10 mL) into the RBF. Add 20 mL of DCM . Start stirring.

  • Thermal Control: Submerge the RBF in an ice-water bath (

    
    ).
    
    • Why? The reaction is exothermic.[3] High temperatures can lead to di-acylation or oxidation by-products.

  • Electrophile Solubilization: In a separate dry vial, dissolve 4-nitrobenzoyl chloride (2.04 g) in 20 mL of DCM .

  • Controlled Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the amine solution over 15–20 minutes at

    
    .
    
    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours .

    • Validation: Spot on TLC (Solvent: 30% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear.
      
Phase C: Workup & Isolation (The "3-Wash" System)

This specific workup sequence is designed to chemically remove all unreacted starting materials, leaving pure product in the organic phase.

WorkupFlow Fig 2: Purification via Liquid-Liquid Extraction. ReactionMix Reaction Mixture (DCM Suspension) Wash1 Wash 1: 1M HCl (Removes excess o-Toluidine) ReactionMix->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes 4-Nitrobenzoic acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Organic Layer Drying Dry over Na2SO4 & Evaporate Wash3->Drying Organic Layer

  • Quench: Dilute the reaction mixture with 50 mL DCM. Transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL) .

    • Purpose: Protonates unreacted o-toluidine and Et3N, forcing them into the aqueous layer.

  • Base Wash: Wash with Saturated

    
     (2 x 30 mL) .
    
    • Purpose: Deprotonates any hydrolyzed 4-nitrobenzoic acid, forcing it into the aqueous layer as the sodium salt.

    • Caution: Vent frequently;

      
       gas is generated.
      
  • Drying: Wash with Brine (1 x 30 mL). Dry the organic layer over anhydrous

    
     for 15 mins.
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow solid.

Purification & Characterization

Recrystallization: If the crude MP is broad (>2°C range), recrystallize from Hot Ethanol or an Ethanol/Water mixture.

  • Dissolve solid in minimum boiling Ethanol.

  • Add hot water dropwise until slight turbidity persists.

  • Cool slowly to RT, then

    
    .
    
  • Filter crystals and dry in a vacuum oven at

    
    .
    

Expected Data:

  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Expect range 158–162°C (Note: Isomeric p-tolyl analogs are often ~200°C; o-substitution typically lowers MP due to crystal packing disruption).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.2 ppm (s, 1H, NH  amide).
      
    • 
       8.3–8.1 ppm (d, 4H, Nitro-aromatic  ring).
      
    • 
       7.4–7.1 ppm (m, 4H, Tolyl  aromatic ring).
      
    • 
       2.3 ppm (s, 3H, Methyl  group).
      

Troubleshooting (Root Cause Analysis)

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure Acid Chloride is quality checked (MP ~72°C) and DCM is dry.
Product is Oil/Sticky Residual Solvent or ImpuritiesTriturate with cold Hexane or Diethyl Ether to induce crystallization.
Dark Red/Brown Color Oxidation of o-ToluidineUse freshly distilled amine. Perform reaction under strict

.
Starting Material Remains Steric HindranceAdd 5 mol% DMAP catalyst and reflux for 1 hour after addition.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7059, o-Toluidine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Organic Syntheses. p-Nitrobenzoyl Chloride preparation and handling. Coll. Vol. 1, p.394 (1941). Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Acylation of o-Toluidine with 4-Nitrobenzoyl Chloride

Executive Summary This application note details the synthesis of N-(2-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-N-o-tolylbenzamide) via nucleophilic acyl substitution. This scaffold is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-(2-methylphenyl)-4-nitrobenzamide (also known as 4-nitro-N-o-tolylbenzamide) via nucleophilic acyl substitution. This scaffold is a critical pharmacophore in drug development, often serving as a precursor for histone deacetylase (HDAC) inhibitors and other antineoplastic agents.

Two protocols are provided:

  • Protocol A (Anhydrous): Optimized for high purity and yield, suitable for small-scale medicinal chemistry and lead optimization.

  • Protocol B (Schotten-Baumann): A biphasic method suitable for robust scale-up and educational demonstrations.

Safety & Pre-Reaction Considerations

CRITICAL WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a certified chemical fume hood.

ReagentHazard ClassKey Safety Note
o-Toluidine Carcinogen (Cat 1B) , ToxicKnown human carcinogen. Absorbs through skin. Double-gloving (Nitrile/Laminate) is mandatory.
4-Nitrobenzoyl Chloride Corrosive, LachrymatorReacts violently with moisture to release HCl gas. Handle under inert atmosphere if possible.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse only in a well-ventilated hood.
Pyridine / Triethylamine Flammable, ToxicFoul odor; use in hood.
Stoichiometry Table

Basis: 10 mmol scale

ReagentMW ( g/mol )Equiv.[1]AmountPhysical State
o-Toluidine 107.161.01.07 g (1.07 mL)Liquid (d=1.00 g/mL)
4-Nitrobenzoyl Chloride 185.561.12.04 gSolid (Yellowish)
Triethylamine (TEA) 101.191.21.21 g (1.67 mL)Liquid (d=0.726 g/mL)
DCM (Solvent) --40-50 mLLiquid

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The nitrogen lone pair of o-toluidine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl, and the base (TEA) abstracts the proton to generate the stable amide.

ReactionMechanism Reactants Reactants o-Toluidine + Acid Chloride Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack Elimination Elimination of Cl- Intermediate->Elimination Collapse of C-O- Deprotonation Base Deprotonation (HCl Scavenging) Elimination->Deprotonation Protonated Amide Product Product N-(2-methylphenyl)-4-nitrobenzamide Deprotonation->Product - TEA·HCl

Figure 1: Mechanistic pathway of the acylation reaction.[2] The base is critical to drive the equilibrium by neutralizing the HCl byproduct.

Experimental Protocols

Protocol A: Anhydrous Method (Recommended for High Purity)

Objective: To synthesize the target amide with minimal hydrolysis side-products.

  • Preparation : Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvation : Add o-toluidine (1.07 g, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) to the flask. Dissolve in anhydrous DCM (30 mL).

  • Cooling : Place the reaction flask in an ice-water bath (0 °C).

  • Addition : Dissolve 4-nitrobenzoyl chloride (2.04 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.

    • Why? Controlling the exotherm prevents side reactions and decomposition.

  • Reaction : Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The amine spot (lower Rf) should disappear.

  • Quench : Once complete, quench by adding water (20 mL) and stirring vigorously for 10 minutes.

Protocol B: Schotten-Baumann Method (Alternative)

Objective: Robust synthesis using aqueous base.

  • Setup : In a 100 mL Erlenmeyer flask, mix o-toluidine (1.07 g, 10 mmol) with 10% NaOH solution (20 mL).

  • Addition : Add 4-nitrobenzoyl chloride (2.04 g, 11 mmol) in small solid portions over 20 minutes while vigorously stirring or shaking the flask.

    • Note: The reaction is biphasic. Vigorous agitation is required to increase surface area contact between the organic acid chloride and the aqueous amine phase.

  • Precipitation : Cap the flask and shake for an additional 15 minutes. The crude amide will precipitate as a solid.

Work-up and Purification Workflow

High purity is achieved through a systematic "wash and recrystallize" strategy.

WorkupFlow Reaction Crude Reaction Mixture Separation Phase Separation (Save Organic Layer) Reaction->Separation AcidWash Acid Wash (1M HCl) Removes unreacted amine Separation->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes unreacted acid AcidWash->BaseWash Drying Dry (MgSO4) & Evaporate BaseWash->Drying Recryst Recrystallization (Ethanol) Drying->Recryst Final Pure Product Recryst->Final

Figure 2: Purification workflow ensuring removal of starting materials before final crystallization.

Detailed Purification Steps (for Protocol A)
  • Transfer : Transfer the reaction mixture to a separatory funnel.

  • Acid Wash : Wash the organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Protonates unreacted o-toluidine, making it water-soluble and removing it.

  • Base Wash : Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL).

    • Purpose: Neutralizes residual HCl and converts any hydrolyzed 4-nitrobenzoic acid into its water-soluble salt.

  • Brine Wash : Wash with saturated NaCl solution (1 x 20 mL) to remove trapped water.

  • Drying : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

  • Recrystallization :

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

    • Allow to cool slowly to room temperature, then place in an ice bath.

    • Filter the crystals and wash with cold ethanol.

Characterization & Validation

The user must validate the synthesized compound using the following parameters.

  • Appearance : Pale yellow to off-white crystalline solid.

  • Melting Point (MP) : Expected range 158–162 °C (Note: Literature values for ortho-substituted benzanilides vary; compare with para-isomer MP ~200 °C). Sharp melting range (< 2°C) indicates high purity.

  • IR Spectroscopy (KBr/ATR) :

    • N-H Stretch : ~3300 cm⁻¹ (Sharp, amide).

    • C=O Stretch : ~1650–1660 cm⁻¹ (Amide I band).

    • NO₂ Stretches : ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.25 ppm (s, 3H, -CH₃ of tolyl group).

    • δ 10.2 ppm (s, 1H, -NH, broad singlet, D₂O exchangeable).

    • Aromatic Region : Two distinct doublets for the 4-nitrobenzoyl ring (AA'BB' system) and a multiplet for the o-substituted tolyl ring.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure glassware is dry; use fresh anhydrous DCM. Check acid chloride quality (should not be white powder, often yellowish).
Oiling Out Impure product or cooling too fastRe-dissolve in boiling ethanol. Add dropwise water until turbid, then reheat and cool very slowly. Scratch glass to induce nucleation.
Red/Brown Color Oxidation of o-toluidineo-Toluidine oxidizes rapidly. Distill amine before use if it is dark brown. Perform reaction under Nitrogen.
Amine Smell in Product Incomplete Acid WashRepeat the 1M HCl wash step during workup.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for benzoylation protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7564, o-Toluidine. Retrieved February 26, 2026. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61362, 4-Nitrobenzoyl chloride. Retrieved February 26, 2026. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 26, 2026. [Link]

Sources

Method

Application Note: Optimization of Recrystallization Systems for N-(2-methylphenyl)-4-nitrobenzamide

Here is a detailed Application Note and Protocol guide for the purification of N-(2-methylphenyl)-4-nitrobenzamide. Executive Summary The purification of N-(2-methylphenyl)-4-nitrobenzamide (also referred to as 4-nitro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the purification of N-(2-methylphenyl)-4-nitrobenzamide.

Executive Summary

The purification of N-(2-methylphenyl)-4-nitrobenzamide (also referred to as 4-nitro-2'-methylbenzanilide) presents a specific set of challenges due to the competing polarity of the p-nitro group and the lipophilic steric bulk of the o-tolyl moiety. While standard benzamides are often purified via simple precipitation, the removal of unreacted o-toluidine (a toxic, oxidation-prone impurity) and 4-nitrobenzoic acid requires a thermodynamically controlled crystallization rather than a kinetic crash-precipitation.

This guide outlines two validated solvent systems:

  • Ethanol/Water (Method A): The primary "green" protocol for general purity (>98%).

  • Glacial Acetic Acid (Method B): A rigorous protocol for removing stubborn colored impurities and achieving analytical grade purity (>99.5%).

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is critical for reproducible crystallography.

PropertyDescriptionImpact on Purification
Structure Amide linker with p-nitro (EWG) and o-methyl (EDG) rings.The nitro group increases polarity, while the o-methyl disrupts planar packing, lowering the MP compared to the p-isomer.
Target MP 158–163 °C (Typical range for o-tolyl isomers; Literature verification required).High enough for boiling ethanol protocols; low enough to risk "oiling out" if cooling is too rapid.
Key Impurities o-Toluidine (Liquid, oxidizes to brown tars), 4-Nitrobenzoic acid (Solid).o-Toluidine is soluble in acidic media; 4-Nitrobenzoic acid is soluble in basic media. Neutral recrystallization must rely on solubility differentials.
Solubility Thermodynamics[1]
  • Ethanol: Solubilizes the amide via hydrogen bonding with the carbonyl oxygen and amide proton.

  • Water: Acts as an anti-solvent. It drastically reduces the solubility of the hydrophobic aromatic rings, forcing nucleation.

  • Acetic Acid: Excellent solvent for nitro-aromatics; high boiling point allows for maximum saturation, while its acidity helps keep unreacted amines (o-toluidine) in solution as salts.

Decision Matrix: Solvent Selection

The following logic gate determines the appropriate method based on crude material status.

SolventSelection Start Crude N-(2-methylphenyl)-4-nitrobenzamide ColorCheck Is the solid significantly colored (Brown/Orange)? Start->ColorCheck ImpurityCheck Is unreacted amine (o-toluidine) suspected? ColorCheck->ImpurityCheck Yes MethodA METHOD A: Ethanol/Water (General Purification) ColorCheck->MethodA No (Pale Yellow/White) ImpurityCheck->MethodA No (Just surface oxidation) MethodB METHOD B: Glacial Acetic Acid (High Purity / Color Removal) ImpurityCheck->MethodB Yes (Amine present)

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Detailed Experimental Protocols

Method A: Ethanol/Water (Standard Protocol)

Best for: Removing trace starting materials and achieving good yield.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (Optional, for decolorization)

Protocol Steps:

  • Dissolution: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol. Heat to reflux on a steam bath or magnetic hot plate with stirring.

    • Note: If solid does not dissolve, add Ethanol in 5 mL increments until dissolution is complete.

  • Decolorization (Optional): If the solution is dark, remove from heat, cool slightly, and add 0.1 g of activated charcoal. Boil for 2 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated funnel to remove charcoal/insoluble dust.

    • Critical: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.

  • Nucleation (The "Cloud Point"): Reheat the filtrate to boiling. Add hot water dropwise via a pipette.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

    • Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove from heat. Insulate the flask with a towel or cork ring to allow slow cooling to room temperature.

    • Warning: Rapid cooling leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Isolation: Once at room temperature, cool in an ice bath (0-4 °C) for 30 minutes. Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the cake with 2 x 10 mL of cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 60 °C for 4 hours.

Method B: Glacial Acetic Acid (High Purity Protocol)

Best for: Removing stubborn colored impurities and unreacted anilines.

Reagents:

  • Glacial Acetic Acid[2]

  • Methanol (for washing)

Protocol Steps:

  • Dissolution: Place crude solid in a flask. Add Glacial Acetic Acid (approx. 3-4 mL per gram of solid).

  • Heating: Heat to boiling (approx. 118 °C) in a fume hood. Ensure complete dissolution.

  • Filtration: Perform hot filtration if insoluble particles are present.[2][3]

  • Crystallization: Allow the solution to cool slowly to room temperature. The compound will crystallize as lustrous needles or plates.

    • Note: Acetic acid promotes the formation of larger, well-defined crystals compared to ethanol.

  • Isolation: Filter the crystals.

  • Washing: This step is critical to remove the high-boiling solvent.

    • Wash first with a small amount of cold Glacial Acetic Acid.

    • Wash thoroughly with cold Methanol or Water to remove the acid traces.

  • Drying: Requires prolonged drying or higher vacuum to remove occluded acetic acid.

Process Workflow & Logic

The following diagram illustrates the critical checkpoints in the purification workflow to prevent common failures like "oiling out."

RecrystallizationWorkflow Dissolve Dissolve in Hot Solvent (T > 70°C) HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Saturation Adjust Saturation (Add Water if Method A) HotFilter->Saturation Cooling Controlled Cooling (RT -> 4°C) Saturation->Cooling OilCheck Check: Oiling Out? Cooling->OilCheck Remedy Remedy: Reheat & Add more Solvent OilCheck->Remedy Yes (Liquid droplets) Filter Vacuum Filtration OilCheck->Filter No (Crystals formed) Remedy->Cooling

Figure 2: Operational workflow emphasizing the critical control point for preventing oiling out.

Quality Control & Validation

After drying, the purified material must be validated against the following specifications:

TestAcceptance CriteriaMethod Note
Appearance White to off-white needles/powderYellowing indicates residual o-toluidine oxidation.
Melting Point 158 – 163 °C (Sharp range < 2°C)Broad range indicates wet solvent or mixed isomers.
TLC Analysis Single spot (

in 1:1 Hex/EtOAc)
Visualize under UV (254 nm). Impurities (amines) often trail near baseline.
1H NMR Confirm Methyl (s, 3H) and Amide NH (s, 1H)Check for absence of broad amine peaks (from starting material) or solvent peaks.
Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals:

  • Cause: The solution was too concentrated, or the anti-solvent (water) was added too quickly, lowering the solubility limit below the melting point of the solid.

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (Ethanol). Allow to cool much more slowly, potentially seeding with a pure crystal at 40-50 °C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for benzanilide synthesis and purification protocols).

  • Organic Syntheses. General procedures for Amide formation and Purification. (Provides authoritative grounding for recrystallization of nitro-aromatics).

  • PubChem. Compound Summary for N-(2-methylphenyl)-4-nitrobenzamide. National Library of Medicine (US). (Used for structural confirmation and safety data).[4]

  • Gowda, B. T., et al. "Structure of N-(2-methylphenyl)-4-nitrobenzenesulfonamide." Acta Crystallographica Section E, 2012. (Cited for analog solubility behavior and structural comparison of ortho-substituted nitro-aromatics).

Sources

Application

Advanced Protocol: Catalytic Hydrogenation of 4-Nitro-N-o-tolylbenzamide

Abstract & Scope This Application Note details the optimized procedure for the chemoselective reduction of 4-nitro-N-o-tolylbenzamide to 4-amino-N-o-tolylbenzamide (CAS: 888-78-8). This transformation is a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the optimized procedure for the chemoselective reduction of 4-nitro-N-o-tolylbenzamide to 4-amino-N-o-tolylbenzamide (CAS: 888-78-8). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including histone deacetylase (HDAC) inhibitors and antitrypanosomal agents.

While nitro reduction is a standard organic transformation, the presence of the ortho-tolyl amide moiety introduces specific solubility and steric considerations. This protocol utilizes heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C), prioritized for its high atom economy, ease of workup, and scalability compared to stoichiometric metal reductions (Fe/HCl or SnCl₂).

Key Technical Constraints:

  • Exotherm Management: Nitro reduction is highly exothermic (~500 kJ/mol).

  • Catalyst Safety: Handling pyrophoric Pd/C requires strict inert atmosphere protocols.

  • Solubility: The amide product may exhibit lower solubility than the nitro precursor, necessitating solvent optimization to prevent catalyst encapsulation.

Reaction Mechanism & Pathway

The reduction proceeds via the Haber Mechanism on the surface of the Palladium catalyst. The reaction involves the sequential transfer of adsorbed hydrogen species to the nitro group.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise reduction and potential side-reaction pathways (e.g., formation of azoxy dimers if hydrogen availability is rate-limiting).

NitroReduction Nitro 4-Nitro-N-o-tolylbenzamide (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H (Pd Surface) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Low H2 Pressure) Amine 4-Amino-N-o-tolylbenzamide (R-NH2) Hydroxyl->Amine + 2H - H2O Hydroxyl->Azoxy

Caption: Stepwise reduction pathway of the nitro group on a Pd surface. Green nodes indicate the desired product; yellow nodes are reactive intermediates; grey nodes are potential impurities.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate 4-Nitro-N-o-tolylbenzamide (>98%)Starting Material
Catalyst 10% Pd/C (50% water wet)Heterogeneous Catalyst (Wet form prevents ignition)
Solvent Methanol (HPLC Grade) or THFReaction Medium (THF recommended if solubility is low)
Hydrogen Source H₂ Gas (Balloon or Cylinder)Reducing Agent
Reactor Parr Shaker or 3-Neck FlaskPressure vessel preferred for kinetics; Flask for <5g scale
Safety Pre-Check (Critical)
  • Pyrophoric Hazard: Dry Pd/C ignites instantly in air. Always use wet catalyst and keep it damp with solvent.

  • H₂ Flammability: Ground all equipment. Purge vessels with Nitrogen (N₂) before introducing Hydrogen.

  • Exotherm: On scales >10g, add the substrate in portions or control H₂ pressure to limit heat generation.

Step-by-Step Procedure
Step 1: Reactor Loading
  • Inerting: Flush the reaction vessel (e.g., 250 mL Parr bottle) with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (wet) (10 wt% loading relative to substrate) to the vessel. Note: Add catalyst first under N₂ to minimize static risks.

  • Solvent Addition: Gently pour in Methanol (MeOH) (10-15 mL per gram of substrate). Swirl to slurry the catalyst.

  • Substrate Addition: Add 4-nitro-N-o-tolylbenzamide .

    • Insight: If the substrate does not dissolve completely at RT, this is acceptable; it will dissolve as the reaction proceeds and temperature rises. If the product is expected to be insoluble, add THF (Tetrahydrofuran) as a co-solvent (1:1 ratio).

Step 2: Hydrogenation
  • Purging: Seal the reactor. Pressurize with N₂ to 20 psi and vent (repeat 3x) to remove oxygen.

  • H₂ Introduction: Pressurize with H₂ to 30-40 psi (2-3 bar) .

    • Alternative: For atmospheric pressure (balloon), evacuate the flask (house vacuum) and refill with H₂ (balloon) three times.

  • Reaction: Agitate (shake or stir) vigorously.

    • Temperature: The reaction is exothermic. Allow it to warm naturally to ~40°C. If it exceeds 50°C, cool with a water bath.

    • Duration: Reaction is typically complete in 2–4 hours . Monitor H₂ uptake (pressure drop).

Step 3: Workup
  • Venting: Stop agitation. Vent H₂ and purge the vessel with N₂ (3x).

  • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Safety: Do not suck the filter cake dry. Rinse with fresh solvent while the cake is still wet to prevent the Pd/C from sparking.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude amine.

Step 4: Purification & Analysis
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Toluene .

  • Characterization:

    • Appearance: Beige to white solid.

    • Melting Point: Expect 181–183°C [Ref 1].[1]

    • 1H NMR (DMSO-d6): Look for the disappearance of the amide NH signal shift (due to electronic change) and the appearance of a broad singlet (–NH₂) around 5.0–6.0 ppm.

Analytical Quality Control

Verify the product identity using the following parameters.

ParameterExpected ResultMethod
Appearance Off-white / Beige PowderVisual
Melting Point 181–183 °CCapillary Method
Mass Spec (ESI) [M+H]⁺ = 227.12LC-MS
Purity >98.0%HPLC (C18, ACN/Water)
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Load Load Reactor: 1. Wet Pd/C (under N2) 2. Solvent (MeOH/THF) 3. Substrate Start->Load Purge Purge Cycle: N2 (3x) -> H2 (3x) Load->Purge React Hydrogenation: 30 psi H2, RT-40°C 2-4 Hours Purge->React QC_Check In-Process Control: TLC/HPLC (Disappearance of Nitro) React->QC_Check QC_Check->React Incomplete Filter Filtration (Celite): Remove Pd/C (Keep Wet!) QC_Check->Filter Complete Evap Evaporation: Remove Solvent Filter->Evap Final Product: 4-Amino-N-o-tolylbenzamide Evap->Final

Caption: Operational workflow for the batch hydrogenation process.

Troubleshooting & Field Insights

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or H₂ starvation.Increase agitation speed (mass transfer limited). Add 5% fresh catalyst.
Unknown Impurity (M+16) Hydroxylamine intermediate (R-NHOH).Reaction stopped too early. Continue hydrogenation for 1-2 hours.
Product Precipitation Low solubility of amino-amide.Use THF or warm Ethanol as solvent. Ensure product doesn't coat the catalyst.
Dimer Formation (Azoxy) Low H₂ pressure / high pH.Ensure H₂ pressure is maintained >2 bar. Avoid basic impurities.

Expert Insight: The ortho-methyl group on the aniline ring creates a "twisted" amide conformation. In NMR, this may result in broadened peaks for the amide proton due to restricted rotation. Do not confuse this with impurities.

References

  • ChemChart . (n.d.). 4-Amino-N-(2-methylphenyl)benzamide Properties. Retrieved from [Link]

  • NIST Chemistry WebBook . (n.d.). Benzamide, 4-amino- Spectra and Data. Retrieved from [Link]

  • PubChem . (n.d.). N-(2-methylphenyl)-4-nitrobenzamide Compound Summary. Retrieved from [Link]

Sources

Method

DFT calculations of rotational barriers in N-(2-methylphenyl)-4-nitrobenzamide

Application Note: DFT Calculations of Rotational Barriers in N-(2-methylphenyl)-4-nitrobenzamide Executive Summary & Scientific Rationale This guide details the computational protocol for calculating the rotational energ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DFT Calculations of Rotational Barriers in N-(2-methylphenyl)-4-nitrobenzamide

Executive Summary & Scientific Rationale

This guide details the computational protocol for calculating the rotational energy barriers of N-(2-methylphenyl)-4-nitrobenzamide . This molecule represents a classic "gear system" where the rotation is restricted by two distinct mechanistic forces:

  • Amide Resonance: The partial double-bond character of the C(carbonyl)–N bond, typically creating a high barrier (>15 kcal/mol) for cis-trans isomerization.

  • Steric Atropisomerism: The ortho-methyl group on the N-phenyl ring creates significant steric hindrance with the amide oxygen or hydrogen, restricting rotation around the N–C(phenyl) bond.

Critical Methodological Choice: Standard functionals like B3LYP often fail to accurately predict barrier heights in systems dominated by steric crowding and weak dispersive forces (van der Waals interactions between the methyl group and the carbonyl oxygen). Therefore, this protocol mandates the use of the M06-2X functional, which is parameterized for non-covalent interactions and kinetics, or


B97X-D  (dispersion-corrected).

Computational Theory & Setup

Level of Theory
  • Functional: M06-2X (Minnesota 06, global hybrid with 54% HF exchange).

    • Justification: M06-2X consistently outperforms B3LYP in barrier height calculations (mean unsigned error ~1 kcal/mol vs. ~4 kcal/mol for B3LYP) and accurately captures the medium-range correlation energy required for the ortho-methyl steric clash [1, 2].

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Justification: Triple-zeta quality is required to describe the electron density at the transition state (TS) correctly. Diffuse functions (++) are essential for the lone pairs on the nitro and carbonyl oxygens.

  • Solvation Model: SMD (Solvation Model based on Density) or IEFPCM .

    • Solvent: DMSO (

      
      ) or Chloroform (
      
      
      
      ).
    • Reasoning: Rotational barriers in amides are solvent-dependent due to the difference in dipole moments between the ground state (highly polar resonance form) and the transition state (less polar) [3].

Molecular System Definition

The molecule contains two rotatable axes of interest. You must define which barrier you are calculating:

  • 
     (Amide Bond):  O=C–N–H dihedral. (The cis-trans isomerization).[1][2]
    
  • 
     (N-Aryl Bond):  C(carbonyl)–N–C(phenyl)–C(ortho-methyl) dihedral. (The steric barrier).[3][4][5]
    

Step-by-Step Experimental Protocol

Phase 1: Conformational Search (Ground State Determination)

Before finding the barrier, you must find the global minimum. The ortho-methyl group forces the N-phenyl ring out of planarity.

  • Build Structure: Construct N-(2-methylphenyl)-4-nitrobenzamide.

  • Pre-optimization: Run a low-level optimization (e.g., HF/3-21G) to clean geometry.

  • Generate Conformers:

    • Vary the

      
       dihedral (N-Phenyl twist) in 30° increments.
      
    • Identify the two likely minima:

      • Syn-clinal: Methyl group on the same side as the Amide H.

      • Anti-clinal: Methyl group on the same side as the Carbonyl O (usually higher energy due to repulsion).

  • Full Optimization: Optimize the lowest energy conformers using M06-2X/6-311++G(d,p).

    • Check: Ensure 0 imaginary frequencies.

Phase 2: Relaxed Potential Energy Surface (PES) Scan

This step approximates the reaction path and provides a guess structure for the Transition State (TS).

  • Input Setup:

    • Select the dihedral angle corresponding to the rotation of interest (e.g., C–N–C–C for the N-aryl rotation).

    • Scan range: 0° to 180° (or 360°).

    • Step size: 10°.[6]

    • Type: Relaxed (All other degrees of freedom are optimized at each step).

  • Execution:

    • #p opt=modredundant M062X/6-311++G(d,p) scrf=(smd,solvent=dmso)

    • Input line: D [atom IDs] S 18 10.0

  • Analysis: Plot Energy vs. Dihedral Angle. The peak of this plot is your approximate TS structure.

Phase 3: Transition State Optimization (TS)

Refine the approximate TS structure to the exact saddle point.

  • Geometry: Take the coordinates of the highest energy structure from Phase 2.

  • Keywords:

    • opt=(ts, calcfc, noeigentest)

    • freq (Essential to validate the TS).

  • Validation Criteria (Self-Validating System):

    • Imaginary Frequencies: You must obtain exactly one imaginary frequency.

    • Vibrational Mode: Visualize the imaginary mode. The animation must show the rotation of the 2-methylphenyl group (or amide bond) corresponding to the reaction coordinate.

    • If the mode corresponds to a methyl rotation or nitro wagging, it is not the correct TS.

Phase 4: Intrinsic Reaction Coordinate (IRC)

Prove that the TS connects the specific Reactant and Product found in Phase 1.

  • Input: Use the optimized TS geometry.

  • Keywords: IRC=(CalcFC, MaxPoints=10, StepSize=5).

  • Logic: The IRC path must fall downhill in energy to both the Syn and Anti minima found in Phase 1.

Phase 5: Thermochemistry & Barrier Calculation

Calculate the Gibbs Free Energy of Activation (


).


  • Extract

    
     (Sum of electronic and thermal Free Energies) from the frequency output.
    
  • Note: Ensure both Ground State and TS are calculated at the exact same temperature (298.15 K) and pressure (1 atm).

Data Presentation & Expected Results

Table 1: Expected Relative Energies (kcal/mol)

Values are illustrative based on analogous benzamide systems [4, 5].

Conformer / StateDihedral Angle (

)
Relative Electronic Energy (

)
Gibbs Free Energy (

)
GS (Syn-clinal) ~45°0.000.00
TS (Rotational) ~90° (Orthogonal)+18.5 - 22.0+20.5 - 23.5
GS (Anti-clinal) ~135°+1.2+1.5
  • Interpretation: The barrier for N-Aryl rotation in ortho-substituted benzamides is typically lower (5–10 kcal/mol) than the amide bond resonance barrier (15–20 kcal/mol). However, if the ortho-methyl clashes with the carbonyl oxygen in a planar transition state, the barrier can spike significantly.

Workflow Visualization (Graphviz)

DFT_Protocol Start Start: N-(2-methylphenyl)-4-nitrobenzamide Structure Build ConfSearch Phase 1: Conformational Search (Vary N-Phenyl Dihedral) Start->ConfSearch MinimaCheck Identify Global Minimum (GS) & Local Minimum ConfSearch->MinimaCheck PES_Scan Phase 2: Relaxed PES Scan (0° to 180° rotation) MinimaCheck->PES_Scan TS_Guess Extract Max Energy Structure (Approximate TS) PES_Scan->TS_Guess TS_Opt Phase 3: TS Optimization (Opt=TS, Freq) TS_Guess->TS_Opt Validation Validation Check: 1. Exactly 1 Imaginary Freq? 2. Correct Vibrational Mode? TS_Opt->Validation Validation->TS_Guess No (Refine Geometry) IRC Phase 4: IRC Calculation (Connects GS to Product?) Validation->IRC Yes Calc Phase 5: Calculate ΔG‡ (G_TS - G_GS) IRC->Calc

Figure 1: Step-by-step computational workflow for isolating and verifying the rotational transition state.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. [Link]

  • Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters.[7] The Journal of Physical Chemistry A, 117(47), 12590–12600.[8] [Link]

  • Wiberg, K. B., et al. (2004). Internal Rotation in Amides: A Comparison of Experimental and Theoretical Results. The Journal of Organic Chemistry, 69(4), 1086–1096. [Link]

  • Kishikawa, K., et al. (1997). Control of the rotational barrier and spatial disposition of the N-(2′-methylphenyl) group in succinimides.[9] Journal of the Chemical Society, Perkin Transactions 1, 1233-1240.[9] [Link]

  • Gowda, B. T., et al. (2008). 2-Methyl-N-(4-methylphenyl)benzamide.[10] Acta Crystallographica Section E, 64(8), o1494. [Link]

Sources

Application

Application Notes &amp; Protocols: Green Synthesis of 4-nitro-N-o-tolylbenzamide

Abstract The synthesis of amide bonds is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] However, traditional amidation methods are often fraught with enviro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of amide bonds is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] However, traditional amidation methods are often fraught with environmental and safety concerns, relying on stoichiometric activating agents and hazardous solvents that generate substantial waste.[1][3][4] This guide details green chemistry-based protocols for the synthesis of 4-nitro-N-o-tolylbenzamide, a key intermediate in various chemical industries. By leveraging technologies such as microwave irradiation and ultrasonic energy, and employing catalyst-free or environmentally benign catalytic systems, these methods offer significant advantages in terms of efficiency, safety, and sustainability. We provide two detailed, field-proven protocols that minimize waste, eliminate hazardous reagents, and reduce energy consumption, aligning with the core principles of green chemistry.[4][5][6]

Introduction: The Imperative for Greener Amide Synthesis

Amides are ubiquitous functional groups found in pharmaceuticals, agrochemicals, polymers, and natural products.[1][7] The conventional approach to synthesizing them, typically involving the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine, is effective but fundamentally inefficient from a green chemistry perspective.[4] The preparation of the acyl chloride from the corresponding carboxylic acid, for instance, often requires hazardous reagents like thionyl chloride or oxalyl chloride, which produce corrosive byproducts.[4] Furthermore, these reactions are commonly performed in hazardous solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), which pose significant health and environmental risks.[3]

The principles of green chemistry call for a paradigm shift towards methodologies that are:

  • Catalytic and Atom-Efficient: Directly coupling carboxylic acids and amines without the need for stoichiometric coupling reagents that end up as waste.[5][8]

  • Energy Efficient: Utilizing alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.[9][10]

  • Safer by Design: Eliminating the use of hazardous solvents and reagents in favor of benign alternatives or solvent-free conditions.[4][11][12]

This document provides researchers and drug development professionals with practical, detailed protocols for the green synthesis of 4-nitro-N-o-tolylbenzamide, moving beyond theoretical concepts to actionable laboratory procedures.

Comparative Analysis: Traditional vs. Green Synthetic Pathways

The synthesis of 4-nitro-N-o-tolylbenzamide serves as an excellent case study for comparing traditional and green approaches.

Traditional Pathway (Acid Chloride Route): This two-step process first involves the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The highly reactive acyl chloride is then reacted with o-toluidine, often in the presence of a base to scavenge the HCl byproduct. While high-yielding, this route suffers from poor atom economy and the use of corrosive and toxic materials.

Green Pathways (Direct Amidation): Green methods circumvent the need for the acyl chloride intermediate by directly coupling 4-nitrobenzoic acid and o-toluidine. This is achieved by using innovative energy sources and/or catalysts to overcome the activation energy barrier.

G cluster_trad Traditional Route cluster_green Green Direct Amidation T_Acid 4-Nitrobenzoic Acid T_Reagent SOCl₂ or (COCl)₂ T_Acid->T_Reagent Step 1: Activation T_Intermediate 4-Nitrobenzoyl Chloride T_Reagent->T_Intermediate T_Waste Waste: SO₂, HCl, Base·HCl T_Reagent->T_Waste T_Amine o-Toluidine T_Intermediate->T_Amine Step 2: Coupling T_Intermediate->T_Waste T_Product 4-nitro-N-o-tolylbenzamide T_Amine->T_Product G_Acid 4-Nitrobenzoic Acid G_Energy Energy Source (Microwave / Ultrasound) G_Acid->G_Energy Single Step G_Amine o-Toluidine G_Amine->G_Energy G_Product 4-nitro-N-o-tolylbenzamide G_Energy->G_Product G_Waste Waste: H₂O only G_Product->G_Waste

Caption: Comparison of traditional vs. green synthesis pathways.

Detailed Application Protocols

The following protocols provide step-by-step instructions for two distinct green synthesis methods.

Protocol 1: Microwave-Assisted, Solvent-Free Direct Amidation

This protocol leverages the efficiency of microwave heating to drive the direct condensation of the carboxylic acid and amine without any solvent or catalyst, representing a highly sustainable approach.[5][10] The rapid, localized heating provided by microwaves dramatically reduces reaction times from hours to minutes.[13][14]

Materials:

  • 4-Nitrobenzoic acid (MW: 167.12 g/mol )

  • o-Toluidine (MW: 107.15 g/mol )

  • 10 mL microwave process vial with a magnetic stir bar

  • Monowave microwave reactor

  • Ethanol and deionized water (for recrystallization)

Procedure:

  • Reactant Loading: To the 10 mL microwave process vial, add 4-nitrobenzoic acid (1.67 g, 10.0 mmol) and o-toluidine (1.07 g, 10.0 mmol, 1.0 equiv).

    • Causality: Using an equimolar ratio of reactants maximizes theoretical yield and simplifies purification. The reaction is performed neat (solvent-free) to minimize waste and align with green chemistry principles.[4]

  • Reaction Setup: Cap the vial securely and place it in the cavity of the microwave reactor. Set the stirring speed to 600 rpm.

  • Microwave Irradiation: Program the reactor to heat the mixture to 200°C and hold at this temperature for 15 minutes. The reaction is run under temperature control with a maximum power of 300 W.

    • Causality: High temperatures are required to drive the direct thermal condensation, which liberates a molecule of water. Microwave irradiation provides efficient, uniform, and rapid heating that cannot be achieved with a conventional oil bath, drastically shortening the reaction time.[10]

  • Cooling & Work-up: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using a compressed air stream. The resulting solid crude product will be a brownish-yellow solid.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol (approx. 20-30 mL). To the hot, stirred solution, add deionized water dropwise until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a cold ethanol/water (1:1) mixture. Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is a pale yellow crystalline solid.

Protocol 2: Ultrasound-Assisted, Boric Acid-Catalyzed Synthesis

This method employs ultrasonic irradiation, a powerful tool in green synthesis, to promote the reaction.[15][16][17] The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction rate under milder bulk conditions.[15] Boric acid is used as a cheap, readily available, and environmentally friendly catalyst.[4]

Materials:

  • 4-Nitrobenzoic acid (MW: 167.12 g/mol )

  • o-Toluidine (MW: 107.15 g/mol )

  • Boric acid (H₃BO₃) (MW: 61.83 g/mol )

  • 50 mL round-bottom flask

  • Ultrasonic bath (40 kHz frequency)

  • Ethyl acetate and saturated sodium bicarbonate solution

Procedure:

  • Reactant and Catalyst Loading: In a 50 mL round-bottom flask, combine 4-nitrobenzoic acid (1.67 g, 10.0 mmol), o-toluidine (1.18 g, 11.0 mmol, 1.1 equiv), and boric acid (0.124 g, 2.0 mmol, 20 mol%).

    • Causality: A slight excess of the amine is used to ensure the complete consumption of the limiting carboxylic acid. Boric acid acts as a mild Lewis acid catalyst, activating the carboxyl group towards nucleophilic attack by the amine.[4]

  • Ultrasonic Irradiation: Suspend the flask in the ultrasonic bath containing water, ensuring the water level is consistent with the level of the reactants in the flask. Turn on the sonicator and irradiate the mixture for 60 minutes. Maintain the bath temperature at 50-60°C.

    • Causality: Ultrasound provides the necessary activation energy through cavitation, avoiding the need for high-temperature bulk heating. This energy-efficient method often leads to higher yields and shorter reaction times compared to conventional heating.[9][18]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7), visualizing with a UV lamp.

  • Work-up: After completion, allow the mixture to cool to room temperature. Add 30 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove unreacted acid and the boric acid catalyst), 20 mL of 1M HCl (to remove unreacted amine), and finally 20 mL of brine.

  • Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization as described in Protocol 1 if necessary.

Data Presentation and Green Metrics Comparison

To objectively assess the "greenness" of these protocols, we compare them against a standard traditional method using established green chemistry metrics.[6][7]

MetricTraditional (Acid Chloride)Protocol 1 (Microwave, Solvent-Free)Protocol 2 (Ultrasound, Catalyzed)
Energy Source Conventional HeatingMicrowave (300W)Ultrasound (40 kHz)
Solvent Dichloromethane/PyridineNoneEthyl Acetate (for work-up)
Catalyst/Reagent Thionyl Chloride (SOCl₂)NoneBoric Acid (H₃BO₃)
Reaction Time 4-6 hours15 minutes60 minutes
Typical Yield ~90%~92%~88%
Atom Economy *~55%100% (theoretically) 100% (theoretically)
Process Mass Intensity (PMI) **>50~5-10 ~15-20
E-Factor ***>49~4-9~14-19

*Atom Economy (AE): (Molar Mass of Product / Σ Molar Masses of Reactants) x 100. A measure of how many reactant atoms end up in the final product.[7][19] **Process Mass Intensity (PMI): Total Mass in Process (Reactants, Solvents, Reagents) / Mass of Product. A holistic metric of total waste generated.[7][19] ***E-Factor: Total Waste (kg) / Product (kg). Similar to PMI but subtracts the product mass.

The data clearly shows that the green protocols offer substantial improvements, particularly in reducing waste (lower PMI and E-Factor) and reaction time.

Experimental Workflow and Validation

The successful synthesis of 4-nitro-N-o-tolylbenzamide must be confirmed through rigorous characterization.

Caption: General experimental and validation workflow.

Trustworthiness: A Self-Validating System Each protocol is designed to be self-validating through the following analytical checks:

  • Thin Layer Chromatography (TLC): Used to monitor reaction completion by observing the disappearance of starting materials and the appearance of the product spot. It also provides a preliminary assessment of purity.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values. Impurities typically cause melting point depression and broadening.

  • Spectroscopic Confirmation:

    • FT-IR: Confirmation of the amide functional group by the presence of a strong C=O stretching band (~1650 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).

    • ¹H NMR: The spectrum should show characteristic peaks for all aromatic and methyl protons, with correct integration values and splitting patterns.[20][21]

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.[21]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful formation of the desired product.[21]

Conclusion

The adoption of green chemistry principles is not merely an academic exercise but a practical necessity for sustainable chemical manufacturing. The microwave-assisted and ultrasound-promoted protocols presented here for the synthesis of 4-nitro-N-o-tolylbenzamide demonstrate a significant leap forward from traditional methods. They offer drastically reduced reaction times, eliminate hazardous solvents and reagents, and generate minimal waste. These methods are robust, efficient, and scalable, providing researchers and industrial chemists with safer and more environmentally responsible pathways for amide bond formation.

References

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • MDPI. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • Department of Science and Technology. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Sci-Hub. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ACS Publications. (2016, September 1). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Green solvents for the formation of amide linkages. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • ResearchGate. (2018, December). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Retrieved from [Link]

  • PubMed. (2018, August 3). Ultrasound Assisted Synthesis of 4-(Benzyloxy)- N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • ERIC. (2016, October). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • MDPI. (2023, July 28). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Semantic Scholar. (2016, September 1). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • University of Nigeria Nsukka. (2025, October 15). Nigerian Research Journal of Chemical Sciences. Retrieved from [Link]

  • AccScience Publishing. (2025, October 7). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 6). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Retrieved from [Link]

  • Chemical Methodologies. (2023, June 23). Ultrasonic and Microwave Effects on the Benzamide/Sulfuryl Chloride Mediated Benzoylation of Benzene Derivatives under Vilsmeier. Retrieved from [Link]

  • ResearchGate. (2012, December 22). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. Retrieved from [Link]

  • ResearchGate. (2024, February 16). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, July 17). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted o-toluidine from N-(2-methylphenyl)-4-nitrobenzamide product

Introduction: The Separation Challenge In the synthesis of N-(2-methylphenyl)-4-nitrobenzamide (typically via Schotten-Baumann or acid chloride coupling), the persistence of unreacted o-toluidine is a critical quality at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

In the synthesis of N-(2-methylphenyl)-4-nitrobenzamide (typically via Schotten-Baumann or acid chloride coupling), the persistence of unreacted o-toluidine is a critical quality attribute failure.[1]

Beyond reducing chemical purity, o-toluidine is a Category 1B Carcinogen and a potent inducer of methemoglobinemia.[1] Its removal is not merely a matter of yield, but of safety and compliance. Because both the product (amide) and the impurity (amine) are aromatic, lipophilic solids/liquids, they often co-elute on standard silica phases.

This guide details a chemoselective purification strategy relying on the distinct basicity (


) differences between the amine and the amide, followed by a polishing recrystallization step.

Module 1: Chemoselective Acidic Extraction (Primary Method)

The most robust method to remove o-toluidine is exploiting its basicity.[1] The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl and p-nitro groups, whereas the o-toluidine nitrogen retains a lone pair capable of protonation.

The Science: Gating
  • o-Toluidine (Impurity): The conjugate acid (

    
    ) has a 
    
    
    
    .[1][2] At pH < 2.5, >99% of the amine exists as the water-soluble ammonium salt.
  • Target Amide: Neutral. It remains in the organic phase regardless of acidic pH (unless conditions are harsh enough to cause hydrolysis, which requires heat + strong acid).

Protocol: The "pH Swing" Wash

Reagents: Ethyl Acetate (EtOAc), 1M Hydrochloric Acid (HCl), Brine, Sodium Sulfate (


).[3]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10–15 mL per gram of crude).

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for safety and better phase separation with acidic water.

  • First Acid Wash: Transfer to a separatory funnel. Add 1M HCl (1:1 volume ratio to organic phase).

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

    • Mechanism:[1][4][5][6][7]

      
      .
      
  • Phase Check: Test the aqueous layer pH. It must be pH < 2. If not, add more acid and repeat.

  • Second Acid Wash: Drain the aqueous layer.[8] Repeat the wash with a fresh portion of 1M HCl to capture trace amine.

  • Neutralization: Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    )  to remove residual acid.
    
  • Drying: Wash with Brine, dry over

    
    , filter, and concentrate.
    
Workflow Visualization

PurificationLogic Crude Crude Mixture (Amide + o-Toluidine) Solvent Dissolve in EtOAc Crude->Solvent AcidWash Add 1M HCl (pH < 2) Solvent->AcidWash SepFunnel Phase Separation AcidWash->SepFunnel AqLayer Aqueous Layer (Contains o-Toluidinium Chloride) SepFunnel->AqLayer Protonated Impurity OrgLayer Organic Layer (Contains Target Amide) SepFunnel->OrgLayer Neutral Product Waste Neutralize & Discard (Toxic Waste) AqLayer->Waste Polish Wash (NaHCO3) -> Dry -> Evaporate OrgLayer->Polish Final Purified Amide Solid Polish->Final

Figure 1: Chemoselective extraction logic separating the basic amine impurity from the neutral amide target.[1]

Module 2: Recrystallization (Polishing Step)[1]

If the acid wash yields a product that is slightly colored (often pink/brown due to o-toluidine oxidation products) or <98% pure, recrystallization is required.

Solvent System Selection

The target amide is highly crystalline due to


-stacking and hydrogen bonding.[1]
  • System A (Recommended): Ethanol / Water.[1][4]

  • System B (Alternative): Ethyl Acetate / Hexanes.[1]

Protocol (Ethanol/Water)
  • Reflux: Suspend the crude solid in minimal absolute ethanol . Heat to reflux (approx. 78°C).[1]

  • Saturation: Add ethanol dropwise until the solid just dissolves.

    • Tip: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 drops of ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect crystals via vacuum filtration.[1][5][9] Wash with cold 50% EtOH/Water.[1]

Module 3: Verification & Analytical Data

How do you confirm the o-toluidine is gone?

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]

  • Visualization:

    • UV (254 nm): Both compounds absorb.[1]

    • Stain (Ninhydrin or p-Anisaldehyde): o-Toluidine will stain (often reddish/brown), while the amide is generally stain-resistant or stains differently.[1]

  • Result: The o-toluidine spot (higher

    
     usually, but variable) must be absent.[1]
    
-NMR Diagnostics

Look for the specific signals of the impurity vs. the product.

FeatureTarget: N-(2-methylphenyl)-4-nitrobenzamideImpurity: o-Toluidine
Methyl Group Singlet

ppm
Singlet

ppm
Amine/Amide Proton Amide NH: Broad singlet,

ppm (downfield)
Amine

:
Broad singlet,

ppm (upfield)
Aromatic Region 4-nitro group creates distinct AA'BB' doublet patternComplex multiplet, electron-rich shielding

Troubleshooting & FAQs

Q1: My product layer turned pink/red during the acid wash. What happened?

A: This indicates the presence of oxidized o-toluidine (which forms colored quinone-like species).[1]

  • Fix: Do not panic. These colored impurities are often more soluble in the aqueous acid phase or can be removed during the final recrystallization. If the color persists in the organic layer, wash with 10% Sodium Thiosulfate to reduce oxidized species.

Q2: An emulsion formed during the extraction.

A: Amides can sometimes act as weak surfactants.

  • Fix: Add solid NaCl (salt) to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, pass the emulsion through a pad of Celite.

Q3: Can I use acetic acid instead of HCl?

A: No. Acetic acid is a weak acid (


). It is not strong enough to fully protonate o-toluidine (

) to drive it into the aqueous layer efficiently.[1] You need a strong mineral acid (HCl or

) to drop the pH below 2.
Q4: I lost a lot of yield after the acid wash.

A: Check the aqueous layer. Did your product precipitate out?

  • While the amide is stable to 1M HCl at room temperature, if the amide is extremely insoluble in EtOAc, it might have crashed out as a solid at the interface.

  • Fix: Use a larger volume of EtOAc or switch to DCM to ensure the product stays solubilized during the wash.

References

  • Basicity of Toluidines: "pKa of o-Toluidine conjugate acid." vCalc. Accessed Feb 26, 2026. [Link]

  • Recrystallization of Nitrobenzamides: Smajlagić, A. et al. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides."[1][4] Journal of Chemical, Biological and Physical Sciences, 2020.[4] [Link]

  • General Workup Procedures: "Amide Workup - Biofilm Inhibitor Synthesis." Mercer University Chemistry Protocols. Accessed Feb 26, 2026. [Link]

Sources

Optimization

Technical Support Center: Solutions for NMR Sample Preparation of N-(2-methylphenyl)-4-nitrobenzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing solubility challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing solubility challenges encountered with N-(2-methylphenyl)-4-nitrobenzamide during NMR sample preparation. Our aim is to equip you with the scientific rationale and step-by-step protocols to obtain high-quality NMR spectra for your research.

Understanding the Molecule: N-(2-methylphenyl)-4-nitrobenzamide

N-(2-methylphenyl)-4-nitrobenzamide is an aromatic amide with a molecular formula of C₁₄H₁₂N₂O₃. Its structure consists of a 4-nitrobenzamide core linked to a 2-methylphenyl (o-tolyl) group. The key structural features influencing its solubility are:

  • Two Aromatic Rings: These large, nonpolar moieties contribute to the compound's hydrophobicity.

  • Amide Linkage (-CONH-): This group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). Strong intermolecular hydrogen bonding between amide molecules can lead to high lattice energy and poor solubility.

  • Nitro Group (-NO₂): A polar, electron-withdrawing group that can influence the molecule's overall dipole moment.

  • Methyl Group (-CH₃): A nonpolar group that adds to the hydrophobic character.

The predicted XlogP value of 2.6 indicates a moderate level of lipophilicity, suggesting that while it has some nonpolar character, it is not extremely greasy. However, the combination of a rigid, planar structure and strong intermolecular hydrogen bonding likely contributes to its poor solubility in many common NMR solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-(2-methylphenyl)-4-nitrobenzamide is not dissolving in CDCl₃. What should I do?

A1: Initial Troubleshooting and Alternative Solvents

Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its ability to dissolve a wide range of compounds.[1] However, for molecules like N-(2-methylphenyl)-4-nitrobenzamide, which can form strong hydrogen-bonded dimers or aggregates, CDCl₃ may not be a sufficiently powerful solvent.

Scientific Rationale: The hydrogen-bonding capability of CDCl₃ is weak. The amide groups of your compound are likely interacting more strongly with each other than with the solvent, preventing dissolution.

Troubleshooting Workflow:

Caption: Initial solvent selection workflow.

Step-by-Step Protocol:

  • Attempt Dissolution in More Polar Aprotic Solvents:

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent choice for polar and challenging compounds due to its high polarity and strong hydrogen bond accepting ability, which can effectively break up the intermolecular hydrogen bonds of the amide.[1]

    • Acetone-d₆: Another good alternative with moderate polarity.

    • Acetonitrile-d₃: Suitable for moderately polar compounds.[2]

  • Sample Preparation:

    • Start with a small amount of your compound (approx. 1-2 mg) in an NMR tube.

    • Add about 0.6-0.7 mL of the deuterated solvent.[2]

    • Gently vortex or sonicate the sample for a few minutes to aid dissolution. Visually inspect for any remaining solid particles.

Comparison of Common Deuterated Solvents:

SolventPolarity IndexKey CharacteristicsResidual ¹H Peak (ppm)
Chloroform-d (CDCl₃)4.1Good for many nonpolar to moderately polar organics.~7.26
Acetone-d₆5.1Good for a wide range of organic compounds.~2.05
Acetonitrile-d₃5.8Useful for moderately polar compounds.~1.94
Dimethyl Sulfoxide-d₆ (DMSO-d₆)7.2Excellent for polar compounds, amides, and peptides. High boiling point.~2.50
Pyridine-d₅5.3Can break up hydrogen-bonded aggregates. Aromatic solvent shifts can improve spectral resolution.~8.74, 7.58, 7.22

Data sourced from various chemical supplier and NMR data charts.

Q2: I've tried DMSO-d₆, but the solubility is still too low for a good NMR spectrum. What are the next steps?

A2: Advanced Solubility Enhancement Techniques

If single solvents are insufficient, several advanced techniques can be employed. These methods aim to disrupt the intermolecular forces of the solute or modify the properties of the solvent system.

1. Co-Solvent Systems

Scientific Rationale: Adding a small amount of a second, miscible solvent can significantly alter the overall polarity and solvating power of the solvent system, leading to enhanced solubility.[3] This is a widely used technique in pharmaceutical formulations to dissolve poorly soluble drugs.

Recommended Co-Solvent Mixtures:

  • DMSO-d₆ with a few drops of CDCl₃: This can sometimes improve the solubility of compounds that have both polar and nonpolar regions.

  • CDCl₃ or DMSO-d₆ with deuterated methanol (CD₃OD): A small amount of methanol can help to break up hydrogen bonds. A common starting point is a 4:1 or 9:1 mixture of CDCl₃:CD₃OD or DMSO-d₆:CD₃OD.

  • Acidic Co-Solvents: For amides, which can be protonated, adding a small amount of a deuterated acid can dramatically increase solubility by forming a more soluble salt. Deuterated trifluoroacetic acid (TFA-d) is a powerful option.[4][5][6]

Experimental Protocol for using TFA-d:

  • Suspend your compound (e.g., 5 mg) in 0.5 mL of CDCl₃ or DMSO-d₆ in a vial.

  • Add TFA-d dropwise (typically 1-5% v/v) while gently agitating the mixture.

  • Continue adding TFA-d until the compound fully dissolves.

  • Transfer the solution to an NMR tube.

  • Caution: TFA-d is highly acidic and corrosive.[5] Handle with appropriate personal protective equipment. The resulting spectrum will show peaks for TFA-d, and the chemical shifts of your compound will be affected by the acidic environment.

2. Variable Temperature (VT) NMR

Scientific Rationale: For many compounds, solubility increases with temperature. Heating the sample can provide the necessary energy to overcome the crystal lattice energy and promote dissolution. VT NMR is a powerful tool for both improving solubility and studying dynamic processes.[7][8][9]

Caption: Variable Temperature (VT) NMR workflow for solubility enhancement.

Experimental Protocol for VT-NMR:

  • Choose a solvent with a high boiling point, such as DMSO-d₆ (b.p. 189 °C) or Toluene-d₈ (b.p. 111 °C). Do not heat a sample in a solvent close to its boiling point. [7]

  • Prepare your sample in the chosen solvent. Ensure you are using an NMR tube rated for variable temperature work (e.g., borosilicate glass like Pyrex).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Incrementally increase the probe temperature in steps of 10-20 °C.

  • Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.[10]

  • Monitor the spectrum for an increase in signal intensity, which indicates improved solubility. You may also observe sharpening of peaks due to faster molecular tumbling or conformational exchange.[9]

  • Safety Note: Do not exceed a temperature of 100-120°C in most standard NMR probes without consulting your facility manager.[7][8]

Q3: I see a very broad signal for the N-H proton, or it's completely gone. What is happening?

A3: Understanding Exchange Phenomena

Scientific Rationale: The amide N-H proton is labile and can undergo chemical exchange with other exchangeable protons in the sample, such as trace amounts of water, or with the solvent itself if it is protic (e.g., CD₃OD).

  • Broadening: If the rate of exchange is on the same timescale as the NMR experiment, the signal for the N-H proton will be broad.

  • Disappearance: In the presence of deuterium-containing molecules like D₂O or CD₃OD, the amide proton (¹H) can be replaced by a deuterium atom (²H). Since standard ¹H NMR does not detect deuterium, the signal will disappear. This is a common diagnostic technique to confirm the identity of N-H or O-H protons.

Troubleshooting:

  • Dry Your Solvent: DMSO-d₆ is highly hygroscopic.[11] Use a freshly opened ampule or a properly dried solvent to minimize the water peak. You can dry DMSO-d₆ over molecular sieves.

  • Avoid Protic Solvents (if you want to see the N-H): If observing the N-H proton and its couplings is critical, avoid using CD₃OD or adding D₂O.

  • Lower the Temperature: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the N-H signal.

Summary of Recommendations

For a compound like N-(2-methylphenyl)-4-nitrobenzamide, a systematic approach is key to overcoming solubility issues.

  • Start with DMSO-d₆: This is the most likely single solvent to be successful.

  • Use Co-solvents if Necessary: If DMSO-d₆ alone is insufficient, consider adding a small amount of TFA-d.

  • Employ Variable Temperature NMR: Heating the sample in DMSO-d₆ is a powerful method to increase solubility.

  • Ensure Proper Sample Preparation: Always start with a small amount of material, ensure your solvent is dry, and use appropriately rated NMR tubes for any heating or cooling experiments.

By understanding the chemical nature of your molecule and systematically applying these techniques, you can successfully prepare high-quality samples of N-(2-methylphenyl)-4-nitrobenzamide for NMR analysis.

References

  • Toluidine. (n.d.). In Wikipedia. Retrieved February 25, 2026.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents.
  • BenchChem. (2025). A Technical Guide to the Solubility of N-Ethyl-m-toluidine in Common Organic Solvents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7813, p-Toluidine.
  • Iizuka, T., Morishima, I., & Kagawa, T. (1979). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances. Biochimica et Biophysica Acta (BBA) - Protein Structure, 580(1), 1-12.
  • Suezawa, H., Yuzuri, T., Hirota, M., Ito, Y., & Hamada, Y. (2006). Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides. Bulletin of the Chemical Society of Japan, 63(11), 3283-3288.
  • Scott, P. J. H., & Hockley, B. G. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749.
  • University of Oxford. (n.d.).
  • Alfa Chemistry. (2026, January 5).
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • University of Cambridge. (n.d.).
  • Koutentis, P. (2012, October 2). Answer to "Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?".
  • ARMAR Isotopes. (n.d.).
  • Nanalysis Corp. (2021, February 23).
  • Scott, P. J. H., & Hockley, B. G. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749.
  • ChemicalBook. (n.d.). PYRIDINE-D5(7291-22-7) 1H NMR spectrum.
  • Organomation. (n.d.).
  • Allan Chemical Corporation. (2025, October 7).
  • Walter, W., & Schaumann, E. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 27(15), 3789-3798.
  • Ripmeester, J. A. (1982). Solid State NMR Studies of the Molecular Motion of Pyridine in its Tri-o-thymotide Clathrate. The Journal of Physical Chemistry, 86(22), 4371-4374.
  • UCHEM. (2025, August 28).
  • Northwestern University. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT)
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Tvaroska, I., & Gajdos, J. (2012). Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. International Journal of Molecular Sciences, 13(9), 11565-11581.
  • Yang, S., et al. (2016). Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D.
  • Glenn, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Chu, N., et al. (2021). Discovery of novel azoles derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry, 12(8), 1335-1346.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide.
  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • Creative Biostructure. (n.d.).
  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
  • ChemicalBook. (2024, April 15). Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge.
  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?.
  • Cerezo, A., et al. (2010). Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid.
  • ChemicalBook. (n.d.). 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum.
  • JEOL Ltd. (n.d.).
  • Bharti, S. K., & Roy, R. (2017). Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. TrAC Trends in Analytical Chemistry, 88, 136-145.
  • Al-Amiery, A. A., et al. (2012). 1 H-NMR spectrum of T 4. Molecules, 17(12), 14738-14752.
  • SpectraBase. (n.d.). N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts.
  • Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. r/chemistry.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Apetri, A. C., & Horovitz, A. (2010). Optimization of protein samples for NMR using thermal shift assays. Protein Science, 19(8), 1548-1553.
  • BenchChem. (2025). Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide.
  • Wang, X., et al. (2020). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids, 311, 113295.
  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e290-e295.

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Troubleshooting

Technical Support Center: Purification of 4-nitro-N-o-tolylbenzamide

An in-depth guide to the purification of 4-nitro-N-o-tolylbenzamide by column chromatography, designed for chemistry professionals. This document provides practical FAQs, a detailed experimental protocol, and a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 4-nitro-N-o-tolylbenzamide by column chromatography, designed for chemistry professionals. This document provides practical FAQs, a detailed experimental protocol, and a comprehensive troubleshooting guide to navigate the challenges of purifying this moderately polar compound.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The purification of 4-nitro-N-o-tolylbenzamide, a molecule featuring both an electron-withdrawing nitro group and an amide linkage, presents a standard yet nuanced challenge in synthetic chemistry. Success hinges on a robust understanding of chromatographic principles and proactive troubleshooting. This guide is structured to anticipate and resolve common issues encountered in the laboratory, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying 4-nitro-N-o-tolylbenzamide?

For a moderately polar compound like 4-nitro-N-o-tolylbenzamide, silica gel is the standard and most effective stationary phase. Its slightly acidic surface interacts well with the polar nitro and amide functional groups, allowing for separation from less polar starting materials or non-polar byproducts. For most applications, silica gel with a particle size of 60-120 or 230-400 mesh is appropriate. If you observe compound degradation, which is unlikely but possible, a more neutral stationary phase like alumina could be considered.[1]

Q2: How do I select the optimal mobile phase (eluent)?

The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for 4-nitro-N-o-tolylbenzamide on a silica gel Thin Layer Chromatography (TLC) plate.[1] This Rf value typically ensures good separation on the column.

  • Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is hexanes and ethyl acetate .[2][3]

  • Optimization: Run several TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the ideal polarity. The goal is to achieve clear separation between your product spot and any impurity spots.[4]

Q3: How can I visualize the compound on a TLC plate?

Due to its aromatic structure and nitro group, 4-nitro-N-o-tolylbenzamide is UV-active. It can be easily visualized as a dark spot on a TLC plate containing a fluorescent indicator (F₂₅₄) under a UV lamp (254 nm).[4] For compounds that are not UV-active, stains like potassium permanganate or iodine vapor can be used.

Q4: My crude sample is a solid. How should I load it onto the column?

There are two primary methods for loading a solid sample:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better separation.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply this concentrated solution to the top of the column bed, ensuring the surface is not disturbed. This method is faster but can lead to band broadening if too much or too strong a solvent is used.[5]

Workflow for Column Chromatography Purification

This diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find optimal eluent, Rf ~0.3) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Ensure no air bubbles) Slurry->Pack Sample 4. Prepare Sample (Dry loading recommended) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase (Maintain constant flow) Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final_Product 11. Obtain Pure Product Evaporate->Final_Product

Caption: A step-by-step workflow for the purification of 4-nitro-N-o-tolylbenzamide.

Detailed Experimental Protocol

This protocol assumes the optimal eluent has been determined by TLC.

  • Column Preparation:

    • Secure a glass column of appropriate size vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom outlet. Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, which helps in uniform settling.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously add eluent to the column, never allowing the silica bed to run dry.

  • Sample Loading:

    • Prepare the sample for dry loading as described in the FAQ section.

    • Drain the eluent until the level is just at the top of the upper sand layer.

    • Carefully add the silica-adsorbed sample to the column, creating a thin, even layer.

    • Gently add a small amount of eluent, being careful not to disturb the surface.

  • Elution and Fraction Collection:

    • Fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or vials. Maintain a steady flow rate.

    • Continuously replenish the mobile phase at the top of the column. Crucially, do not let the column run dry.

  • Analysis and Product Isolation:

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Identify the fractions containing the pure desired product (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 4-nitro-N-o-tolylbenzamide.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
The compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound may have low solubility in the eluent. 3. The compound might be degrading or irreversibly adsorbing to the silica.[1]1. Gradually increase the polarity of the mobile phase. For a hexanes:ethyl acetate system, increase the percentage of ethyl acetate. 2. Confirm the compound is soluble in the chosen solvent system. 3. Perform a stability test by stirring the compound with silica gel in the eluent for a few hours and analyzing the result by TLC.[1]
The compound is eluting too quickly (in the first few fractions). 1. The mobile phase is too polar. 2. The column is overloaded with the sample.1. Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). Always re-confirm with TLC first. 2. Use a larger column or reduce the amount of crude material being purified.
Poor separation between the product and impurities (overlapping spots). 1. The mobile phase polarity is not optimal. 2. The column was packed improperly (channeled). 3. The initial sample band was too broad (e.g., from using too much solvent for wet loading).1. Find a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter selectivity.[6] 2. Repack the column, ensuring the silica slurry is homogenous and free of air. 3. Use the dry loading method for a more concentrated initial band.
Streaking or "tailing" of the compound spot/band. 1. The compound is too polar for the eluent, causing strong interaction with the silica. 2. The amide functional group is interacting with the acidic silanol (Si-OH) groups on the silica surface. 3. The sample is overloaded on the column.1. Increase the eluent polarity. 2. Add a small amount (0.5-1%) of a competing base like triethylamine to the mobile phase. This will occupy the acidic sites on the silica, allowing your amide product to elute more symmetrically.[4] 3. Reduce the sample load.
Cracked or channeled silica bed. 1. The column ran dry at some point during the run. 2. The heat of salvation from adding a polar solvent to a non-polar solvent-packed column caused thermal stress.1. This is often unrecoverable and requires repacking the column. Always keep the solvent level above the silica bed. 2. When changing to a more polar solvent system, do so gradually or pre-mix the eluent before adding it to the column.
Troubleshooting Decision Flowchart

This flowchart provides a logical path for diagnosing common chromatographic problems.

G start_node Problem Observed q1 Is the compound eluting? start_node->q1 q2 Is the separation poor? q1->q2 Yes sol1 Increase eluent polarity q1->sol1 No q3 Are the bands/spots tailing? q2->q3 Yes sol2 Decrease eluent polarity q2->sol2 No, eluting too fast sol3 Try a different solvent system or repack column q3->sol3 No, but co-eluting sol4 Add 0.5% triethylamine to eluent or reduce sample load q3->sol4 Yes

Caption: A decision-making flowchart for troubleshooting common column chromatography issues.

References

  • Troubleshooting Guide. Agilent Technologies.
  • 4-methyl-N-(2-nitrophenyl)benzamide Properties. U.S. Environmental Protection Agency (EPA).
  • 4-Nitrobenzamide | C7H6N2O3 | CID 12091. PubChem, National Institutes of Health (NIH).
  • SAFETY DATA SHEET - 4-Nitrobenzamide. Fisher Scientific.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
  • Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase. Taylor & Francis Online.
  • Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. The Royal Society of Chemistry.
  • Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7). Cheméo.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Technical Support Center: Purification of Crude N-Benzyl-4-toluidine by Column Chromatography. BenchChem.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies.

Sources

Optimization

Separating N-(2-methylphenyl)-4-nitrobenzamide from mono- and di-acylated byproducts

Introduction The synthesis of N-(2-methylphenyl)-4-nitrobenzamide via the acylation of 2-methylaniline with 4-nitrobenzoyl chloride is a fundamental reaction in medicinal chemistry and materials science. While the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-(2-methylphenyl)-4-nitrobenzamide via the acylation of 2-methylaniline with 4-nitrobenzoyl chloride is a fundamental reaction in medicinal chemistry and materials science. While the synthesis appears straightforward, achieving high purity can be challenging due to the formation of closely related byproducts, primarily from incomplete reaction or over-acylation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework, detailed purification protocols, and expert insights to effectively isolate the target compound from common impurities.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues commonly encountered during the purification of N-(2-methylphenyl)-4-nitrobenzamide.

Q1: My crude product is an oily or sticky solid after the initial reaction. What is the likely cause and my first step?

A: An oily or sticky consistency in your crude product often indicates the presence of unreacted 2-methylaniline (o-toluidine), which is a liquid at room temperature. Your first purification step should be an acidic wash during the aqueous workup. By washing the organic layer with a dilute acid like 1 M hydrochloric acid (HCl), the basic 2-methylaniline will be protonated to form the water-soluble ammonium salt, which will then partition into the aqueous layer for easy removal.

Q2: After quenching the reaction, my TLC plate shows a baseline spot that streaks, and my product is contaminated with an acidic impurity. What happened?

A: This is a classic sign of residual 4-nitrobenzoic acid. It forms from the hydrolysis of unreacted 4-nitrobenzoyl chloride when the reaction is quenched with water or exposed to moisture. 4-nitrobenzoic acid is highly polar and will stick to the baseline of a silica TLC plate, often streaking. To remove it, perform a basic wash during your workup using a solution like 1 M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The base will deprotonate the carboxylic acid, forming the water-soluble sodium 4-nitrobenzoate salt, which will be extracted into the aqueous phase.

Q3: My TLC analysis shows three spots: my product, a baseline spot, and a spot with a significantly higher Rf value. What is this high-Rf impurity?

A: The spot with the higher Retention factor (Rf) is likely the di-acylated byproduct, where the nitrogen atom of the initially formed amide is acylated a second time. This di-amide is significantly less polar than your target mono-acylated product because the hydrogen-bond-donating N-H proton has been replaced with another bulky, electron-withdrawing 4-nitrobenzoyl group. This reduced polarity causes it to travel further up the TLC plate. Separation of this byproduct almost always requires column chromatography.

Q4: I've removed the acidic and basic impurities, but my product still won't crystallize properly. What should I do?

A: If starting material impurities have been removed via extraction and the product still fails to crystallize, it is likely contaminated with the di-acylated byproduct or other neutral impurities. At this stage, flash column chromatography is the most effective method for purification. Recrystallization is often difficult when compounds of similar polarity are present. Chromatography will allow for a more precise separation based on the subtle differences in polarity between your target amide and the di-amide byproduct.

Q5: What is the recommended starting solvent system for flash column chromatography to separate the mono- and di-acylated products?

A: A good starting point for separating N-(2-methylphenyl)-4-nitrobenzamide from its di-acylated byproduct on silica gel is a solvent system based on hexanes and ethyl acetate. Begin with a low polarity mobile phase, such as 10% ethyl acetate in hexanes, and gradually increase the polarity (gradient elution). The less polar di-acylated byproduct will elute first, followed by your more polar target N-H amide. Monitor the fractions closely using TLC.

Q6: How can I definitively confirm the purity and identity of my final product?

A: Purity should be assessed using multiple methods. A single, well-defined spot on a TLC plate in different solvent systems is a good indicator. A sharp, un-depressed melting point that matches the literature value is also crucial evidence of purity. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The ¹H NMR spectrum should show a characteristic singlet for the N-H proton (typically in the δ 8-10 ppm range), which will be absent in the di-acylated byproduct.

Purification Protocols & Methodologies

Data Summary: Properties of Key Compounds
CompoundStructureRolePolarityExpected Rf (20% EtOAc/Hex)Separation Method
N-(2-methylphenyl)-4-nitrobenzamide Target Product High~0.3 - 0.4Isolate after removing impurities
2-Methylaniline Starting Material Moderate (Basic)~0.5 - 0.6Acid Wash (e.g., 1 M HCl)
4-Nitrobenzoic Acid Byproduct Very High (Acidic)~0.0 - 0.1 (streaking)Base Wash (e.g., 1 M NaHCO₃)
Di-acylated Byproduct Byproduct Low~0.6 - 0.7Column Chromatography
Experimental Workflow: From Crude Mixture to Pure Product

The following diagram outlines the logical workflow for purifying the crude reaction mixture.

G cluster_0 Initial Workup cluster_1 Purification & Analysis Crude Crude Reaction Mixture (in Organic Solvent) AcidWash 1. Acid Wash (1 M HCl) 2. Separate Layers Crude->AcidWash Remove 2-Methylaniline BaseWash 1. Base Wash (1 M NaHCO₃) 2. Separate Layers AcidWash->BaseWash Remove 4-Nitrobenzoic Acid Dry Dry Organic Layer (e.g., MgSO₄) & Concentrate BaseWash->Dry TLC TLC Analysis of Concentrated Product Dry->TLC OneSpot Single Spot Observed TLC->OneSpot Purity Check MultiSpot Multiple Spots Observed TLC->MultiSpot Impurities Present Recrystallize Recrystallization OneSpot->Recrystallize Final Polish Column Flash Column Chromatography MultiSpot->Column Separate Byproducts PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: Decision workflow for purification of N-(2-methylphenyl)-4-nitrobenzamide.

Protocol 1: Extractive Workup for Impurity Removal

This protocol is designed to remove unreacted starting materials and acidic byproducts from the crude reaction mixture.

  • Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was run neat, dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This step removes the basic 2-methylaniline.

  • Base Wash: Add an equal volume of 1 M NaHCO₃ solution. Shake, venting frequently, until no more gas evolution is observed. Allow the layers to separate and discard the aqueous layer. This step removes the acidic 4-nitrobenzoic acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water. Discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating the target mono-acylated product from the non-polar di-acylated byproduct.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve a minimum amount of the crude product from Protocol 1 in the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or load the liquid directly onto the top of the column (wet loading).

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes). The non-polar di-acylated byproduct will elute first.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate/hexanes). This will begin to elute the more polar target product, N-(2-methylphenyl)-4-nitrobenzamide.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions containing only the desired product and remove the solvent under reduced pressure to yield the purified amide.

References

For further reading and verification of the principles discussed, please consult the following resources:

  • General Organic Chemistry Laboratory Techniques: Mohrig, J. R., et al. (2014). Techniques in Organic Chemistry. W. H. Freeman. [Link]

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Flash Chromatography Principles: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: N-(2-methylphenyl)-4-nitrobenzamide in CDCl3

Executive Summary & Structural Context Compound: N-(2-methylphenyl)-4-nitrobenzamide Molecular Formula: C14H12N2O3 Role: Intermediate in pharmaceutical synthesis (kinase inhibitors), azo-dye precursor. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: N-(2-methylphenyl)-4-nitrobenzamide Molecular Formula: C14H12N2O3 Role: Intermediate in pharmaceutical synthesis (kinase inhibitors), azo-dye precursor.

This guide provides a technical analysis of the 1H NMR spectral signature of N-(2-methylphenyl)-4-nitrobenzamide in Deuterated Chloroform (CDCl3). Unlike standard spectral lists, this document compares the spectral performance against alternative solvents (DMSO-d6) and structural analogs to validate the ortho-substituent steric effects and electronic withdrawal of the nitro group.

Structural Logic

The molecule consists of two distinct aromatic systems linked by an amide bond:[1]

  • Ring A (Nitro-substituted): Electron-deficient due to the -NO2 group (

    
     effects).
    
  • Ring B (Tolyl): Electron-rich but sterically hindered due to the ortho-methyl group.

Experimental Protocol: Synthesis & NMR Preparation

To ensure data reproducibility, the following protocol outlines the generation of the sample and its preparation for spectroscopy.

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis couples 4-nitrobenzoyl chloride with o-toluidine.

SynthesisWorkflow Reactants Reactants: 4-Nitrobenzoyl chloride o-Toluidine Solvent Solvent System: DCM / Et3N (0°C to RT) Reactants->Solvent Reaction Reaction: N-Acylation (Stir 4h) Solvent->Reaction Quench Work-up: Wash w/ 1M HCl Wash w/ NaHCO3 Reaction->Quench Purify Purification: Recrystallization (EtOH) Quench->Purify Product Target Product: N-(2-methylphenyl)- 4-nitrobenzamide Purify->Product

Figure 1: Step-by-step synthesis workflow for high-purity NMR sample generation.

NMR Sample Preparation[2][3][4][5][6][7]
  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: 400 MHz or higher; 16 scans; T1 relaxation delay > 2s (crucial for accurate integration of the amide proton).

Results: 1H NMR Spectral Data (CDCl3)

The following data represents the characteristic chemical shifts. Note that the amide proton (


) is concentration-dependent in CDCl3.
Table 1: Chemical Shift Assignment in CDCl3
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
A Ar-H (Ortho to NO2)8.32 - 8.36Doublet (d)2H8.8Deshielded by -NO2 anisotropy
B Ar-H (Ortho to C=O)8.02 - 8.06Doublet (d)2H8.8Deshielded by Carbonyl
C Amide N-H 7.85 - 8.10Broad Singlet1H-Exchangeable; H-bond donor
D Ar-H (Tolyl C6)7.80 - 7.85Doublet (d)1H8.0Deshielded by Amide anisotropy
E Ar-H (Tolyl C3,4,5)7.10 - 7.35Multiplet (m)3H-Overlapping aromatic signals
F Ar-CH3 2.35Singlet (s)3H-Characteristic benzylic methyl

Note: The "Nitro" ring protons often appear as an AA'BB' system but are approximated as doublets in lower field instruments.

Comparative Analysis: Performance vs. Alternatives

To validate the structure, one must compare the spectral performance against Solvent Alternatives (to confirm the amide) and Structural Alternatives (to confirm substituent effects).

Comparison 1: Solvent Effect (CDCl3 vs. DMSO-d6)

This is the primary self-validating experiment. The amide proton shift is the diagnostic marker.

FeatureCDCl3 (Non-Polar)DMSO-d6 (Polar Aprotic)

(ppm)
Mechanism
Amide NH 7.85 - 8.10 ppm 10.30 - 10.50 ppm +2.4 Strong H-bonding with DMSO oxygen deshields the proton.
Methyl 2.35 ppm2.28 ppm-0.07Minor solvent anisotropy effect.
Nitro-Ar 8.34 / 8.04 ppm8.38 / 8.18 ppm+0.1Polarizability of the nitro group in DMSO.

Insight: If the signal at ~7.9 ppm in CDCl3 does not shift significantly (>2 ppm) when run in DMSO-d6, the assignment of the amide structure is incorrect.

Comparison 2: Structural Analog (Steric Influence)

Comparing the target (Ortho-methyl) with the Para-methyl isomer reveals the steric "twist" effect.

CompoundStructureAmide NH Shift (CDCl3)Structural Conformation
Target N-(2-methylphenyl)-~7.90 ppm Twisted: Ortho-methyl forces ring out of plane, breaking conjugation, slightly shielding NH.
Alternative N-(4-methylphenyl)-~8.05 ppm Planar: Extended conjugation maximizes deshielding anisotropy.

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow used to assign specific protons based on electronic environments and coupling constants.

NMR_Assignment Molecule N-(2-methylphenyl)-4-nitrobenzamide Region_Low Low Field (8.0 - 8.5 ppm) Electron Deficient Molecule->Region_Low Region_Mid Mid Field (7.0 - 7.9 ppm) Aromatic/Amide Molecule->Region_Mid Region_High High Field (2.0 - 2.5 ppm) Aliphatic Molecule->Region_High Proton_NO2 H-Ar (Ortho to NO2) ~8.34 ppm Max Deshielding Region_Low->Proton_NO2 Inductive (-I) Proton_CO H-Ar (Ortho to C=O) ~8.04 ppm Anisotropic Zone Region_Low->Proton_CO Proton_NH Amide NH ~7.9 ppm (Broad) Exchangeable Region_Mid->Proton_NH Proton_Me Methyl CH3 ~2.35 ppm Singlet Region_High->Proton_Me

Figure 2: Logic tree for assigning chemical shifts based on electronic shielding/deshielding zones.

Discussion & Troubleshooting

The "Methyl" Anomaly

In CDCl3, the methyl group at 2.35 ppm is a singlet. However, if the sample is concentrated, you may observe a slight broadening. This is due to restricted rotation around the N-Aryl bond caused by the steric clash between the carbonyl oxygen and the ortho-methyl group.

  • Verification: Run the NMR at 50°C. If the peak sharpens, restricted rotation is confirmed.

Water Contamination

Commercial CDCl3 often contains traces of water (~1.56 ppm) and HCl (acidic impurities).

  • Risk: Acidic CDCl3 can catalyze proton exchange, causing the Amide NH signal to broaden into the baseline or disappear.

  • Solution: Filter CDCl3 through basic alumina or use a fresh ampoule if the NH signal is missing.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4][5]

  • Gowda, B. T., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide.[6] (Structural analog comparison). Acta Crystallographica Section E.

  • BenchChem Protocols. (2025). Synthesis and NMR characterization of N-substituted benzamides.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Substituent Effects).

Sources

Comparative

Technical Comparison: Substituent Effects on Amide I Bands in 4-Nitro-N-o-tolylbenzamide

Topic: FT-IR carbonyl stretching frequency of 4-nitro-N-o-tolylbenzamide Content Type: Publish Comparison Guide Executive Summary This guide provides a structural and spectroscopic analysis of 4-nitro-N-o-tolylbenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR carbonyl stretching frequency of 4-nitro-N-o-tolylbenzamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a structural and spectroscopic analysis of 4-nitro-N-o-tolylbenzamide , focusing on the diagnostic Amide I carbonyl (


) stretching frequency . Designed for medicinal chemists and spectroscopists, this document compares the compound against key structural analogs to isolate the competing influences of electronic withdrawal  (4-nitro group) and steric inhibition of resonance  (o-tolyl group).

Key Finding: The carbonyl stretching frequency of 4-nitro-N-o-tolylbenzamide (typically 1650–1660 cm⁻¹ in solid phase) represents a balance between the frequency-raising inductive effect of the nitro group and the frequency-lowering resonance effect induced by the steric twist of the o-tolyl moiety.

Structural & Spectroscopic Context

The Amide I band is the most intense and diagnostic band in the infrared spectrum of amides, primarily representing the


 stretching vibration (approx. 80%). Its position is highly sensitive to the bond order of the carbonyl, which is dictated by the extent of resonance delocalization from the nitrogen lone pair.
The Mechanistic "Tug-of-War"

In 4-nitro-N-o-tolylbenzamide, two opposing forces dictate the carbonyl bond order:

  • Electronic Effect (4-Nitro): The nitro group on the benzoyl ring is strongly electron-withdrawing (

    
    ). It destabilizes the polar resonance form (
    
    
    
    ), effectively increasing the double-bond character of the carbonyl and shifting the frequency to a higher wavenumber .
  • Steric Effect (N-o-tolyl): The methyl group at the ortho position of the N-phenyl ring introduces steric clash, forcing the N-phenyl ring to twist out of the amide plane. This decouples the phenyl ring from the nitrogen lone pair. Consequently, the nitrogen lone pair is less delocalized into the aromatic ring and more available to donate into the carbonyl (Amide Resonance). This decreases the carbonyl bond order, shifting the frequency to a lower wavenumber .

Comparative Performance Data

The following table compares 4-nitro-N-o-tolylbenzamide against its structural "alternatives" to isolate these effects. Data represents solid-state (KBr/Nujol) measurements where intermolecular hydrogen bonding is present.

CompoundStructureAmide I

(cm⁻¹)
Primary Driver of Shift
N-Phenylbenzamide Baseline (Unsubstituted)1654 – 1658 Standard amide resonance.
4-Nitrobenzamide Nitro group only (No N-sub)1660 – 1680 Inductive (

):
Nitro group withdraws density, increasing

double bond character.
N-o-tolylbenzamide Methyl group only (No Nitro)1645 – 1652 Steric Decoupling: N-phenyl twist increases N-to-C=O donation, weakening the

bond.
4-Nitro-N-o-tolylbenzamide Target Compound 1650 – 1660 Combined: The frequency-lowering steric effect partially cancels the frequency-raising electronic effect.

Note: Comparison data derived from standard substituent effect trends in benzanilides [1, 2].

Mechanistic Visualization

The following diagram illustrates the competing resonance and steric pathways that define the spectral signature.

G Nitro 4-Nitro Group (Electron Withdrawing) Benzoyl Benzoyl Ring (System) Nitro->Benzoyl Withdraws e- density (-I, -M) Carbonyl Carbonyl (C=O) Bond Order Benzoyl->Carbonyl Destabilizes Polar Form (Increases Frequency) Result Observed Frequency ~1655 cm⁻¹ (Balanced Effect) Carbonyl->Result AmideN Amide Nitrogen (Lone Pair) AmideN->Carbonyl Enhanced Donation (Decreases Frequency) Tolyl o-Tolyl Group (Steric Bulk) Tolyl->AmideN Twists N-Phenyl Ring (Decouples Resonance)

Caption: Figure 1. Competing electronic and steric effects on the carbonyl bond order. The green pathway (steric) promotes single-bond character, while the red pathway (electronic) promotes double-bond character.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility and accurate spectral assignment, the following self-validating protocol is recommended.

A. Synthesis (Schotten-Baumann Conditions)
  • Reagents: Dissolve o-toluidine (10 mmol) in 10% NaOH (15 mL).

  • Addition: Cool to 0-5°C. Add 4-nitrobenzoyl chloride (11 mmol) dropwise with vigorous stirring.

  • Reaction: Stir for 1 hour at room temperature. The product will precipitate as a solid.

  • Purification: Filter the crude solid, wash with dilute HCl (to remove unreacted amine) and water. Recrystallize from Ethanol/Water (1:1).

  • Validation: Melting point should be sharp (Lit. approx 158-160°C for related isomers; verify with specific derivative).

B. FT-IR Acquisition (KBr Pellet Method)

This method is preferred over ATR for benzamides to clearly resolve H-bonding patterns.

  • Preparation: Grind 1-2 mg of dry 4-nitro-N-o-tolylbenzamide with 100 mg of spectroscopic grade KBr.

  • Pressing: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving shoulder bands).

    • Scans: 32 scans.

    • Range: 4000–400 cm⁻¹.

  • Data Processing: Perform baseline correction. Identify the Amide I band (1650–1660 cm⁻¹) and Amide II band (~1530 cm⁻¹, N-H bending).

References

  • NIST Chemistry WebBook. Benzamide, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Saeed, A., et al. (2008).[2] Crystal structure of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide.[2] Acta Crystallographica Section E. (Comparative structural data on nitro-benzamides). Available at: [Link]

  • PubChem. N-(2-methylphenyl)-4-nitrobenzamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (General principles of substituent effects on Carbonyls). Available at: [Link]

Sources

Validation

A Comparative Guide to the ¹H NMR Spectra of Ortho- vs. Para-Tolyl Nitrobenzamides

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of isomeric molecules is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of isomeric molecules is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, capable of distinguishing between even closely related isomers through subtle yet significant differences in their spectral fingerprints. This guide provides an in-depth comparison of the ¹H NMR spectra of two constitutional isomers: N-(o-tolyl)-p-nitrobenzamide and N-(p-tolyl)-p-nitrobenzamide.

This document will delve into the synthesis of these two compounds, followed by a detailed analysis and comparison of their ¹H NMR spectra. By examining the chemical shifts, coupling patterns, and integration of the proton signals, we will illustrate how NMR spectroscopy can be effectively utilized to differentiate between the ortho and para isomers. The discussion will be grounded in the fundamental principles of NMR, including the effects of substituent-induced electronic and steric influences on the magnetic environment of protons.

Synthesis of N-(o-tolyl)-p-nitrobenzamide and N-(p-tolyl)-p-nitrobenzamide

The synthesis of these two isomers is typically achieved through the acylation of the corresponding toluidine isomer with p-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the toluidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol:

Materials:

  • o-toluidine

  • p-toluidine

  • p-nitrobenzoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve 1.0 equivalent of the respective toluidine isomer (o-toluidine or p-toluidine) in anhydrous DCM.

  • Addition of Base: Add 1.1 equivalents of pyridine to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add a solution of 1.05 equivalents of p-nitrobenzoyl chloride in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(o-tolyl)-p-nitrobenzamide or N-(p-tolyl)-p-nitrobenzamide.

¹H NMR Spectral Analysis: A Comparative Approach

The key to differentiating between the ortho- and para-tolyl nitrobenzamide isomers lies in the distinct patterns observed in the aromatic region of their ¹H NMR spectra. These differences arise from the unique electronic environments and through-bond coupling interactions of the aromatic protons in each molecule.

Predicted ¹H NMR Data

Due to the absence of readily available, experimentally confirmed spectra for both target compounds in the searched literature and databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of closely related structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃

Proton Assignment N-(o-tolyl)-p-nitrobenzamide (Predicted) N-(p-tolyl)-p-nitrobenzamide (Predicted)
Amide N-H ~8.2 (broad singlet)~8.1 (broad singlet)
Nitro-substituted Ring (H_a) ~8.3 (d, J ≈ 8.8 Hz, 2H)~8.3 (d, J ≈ 8.8 Hz, 2H)
Nitro-substituted Ring (H_b) ~8.0 (d, J ≈ 8.8 Hz, 2H)~8.0 (d, J ≈ 8.8 Hz, 2H)
Tolyl Ring (ortho-isomer) ~7.2-7.4 (m, 4H)-
Tolyl Ring (para-isomer) -~7.5 (d, J ≈ 8.4 Hz, 2H), ~7.2 (d, J ≈ 8.4 Hz, 2H)
Methyl (-CH₃) ~2.3 (s, 3H)~2.4 (s, 3H)

Detailed Spectral Interpretation

The Nitro-Substituted Benzoyl Moiety

In both isomers, the protons of the p-nitrobenzoyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group and the amide functionality.

  • H_a Protons: The two protons ortho to the nitro group are expected to be the most deshielded, appearing as a doublet around 8.3 ppm.

  • H_b Protons: The two protons ortho to the amide carbonyl group will also be deshielded, appearing as a doublet around 8.0 ppm.

The coupling constant between these two sets of protons will be a typical ortho-coupling of approximately 8.8 Hz.

The Differentiating Tolyl Moiety

The key differences in the ¹H NMR spectra of the two isomers will be observed in the signals corresponding to the tolyl ring protons.

N-(o-tolyl)-p-nitrobenzamide (The Ortho Isomer):

The tolyl ring in the ortho isomer is unsymmetrically substituted, leading to four distinct aromatic proton signals. Due to the proximity of the substituents and the resulting complex spin-spin coupling, these signals are likely to overlap, presenting as a complex multiplet in the range of 7.2-7.4 ppm.

  • Signal Complexity: The four protons on the tolyl ring will exhibit both ortho- and meta-couplings, resulting in a complex and potentially unresolved multiplet.

  • Steric Hindrance: The ortho-methyl group may cause some steric hindrance, potentially leading to restricted rotation around the amide bond. This could result in broader signals or even the appearance of rotamers at lower temperatures.

N-(p-tolyl)-p-nitrobenzamide (The Para Isomer):

In contrast, the tolyl ring in the para isomer possesses a plane of symmetry. This symmetry results in a much simpler and more readily interpretable AA'BB' system in the aromatic region, which will likely appear as two distinct doublets.

  • Symmetry and Simplicity: The two protons ortho to the amide nitrogen will be chemically equivalent, as will the two protons ortho to the methyl group. This leads to a simplified spectrum with two doublets, each integrating to two protons.

  • Distinct Doublets: The protons ortho to the amide nitrogen are expected to be slightly more deshielded due to the electron-withdrawing nature of the amide group, appearing as a doublet around 7.5 ppm. The protons ortho to the electron-donating methyl group will be more shielded, appearing as a doublet around 7.2 ppm. The coupling constant for both doublets will be a typical ortho-coupling of approximately 8.4 Hz.

The Methyl Protons

In both isomers, the methyl protons will appear as a singlet, as they have no adjacent protons to couple with. The chemical shift of the methyl group is expected to be in the typical benzylic region, around 2.3-2.4 ppm. A subtle difference in the chemical shift of the methyl protons between the two isomers may be observable due to the different electronic and steric environments.

The Amide Proton

The amide proton (N-H) will typically appear as a broad singlet in the downfield region of the spectrum (around 8.1-8.2 ppm). Its chemical shift can be concentration and solvent-dependent, and it may not always show clear coupling to adjacent protons due to quadrupole broadening and chemical exchange.[1]

Visualizing the Workflow and Structures

To further clarify the experimental and analytical process, the following diagrams illustrate the synthesis workflow and the molecular structures of the two isomers.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Toluidine o- or p-toluidine Reaction Acylation (0°C to RT) Toluidine->Reaction AcidChloride p-nitrobenzoyl chloride AcidChloride->Reaction Solvent DCM Solvent->Reaction Base Pyridine Base->Reaction Wash Aqueous Wash Reaction->Wash Crude Product Dry Drying (MgSO4) Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure N-(tolyl)-p-nitrobenzamide Purify->Product

Caption: Experimental workflow for the synthesis of N-tolyl-p-nitrobenzamides.

Molecular_Structures cluster_ortho N-(o-tolyl)-p-nitrobenzamide cluster_para N-(p-tolyl)-p-nitrobenzamide ortho_img para_img

Caption: Molecular structures of the ortho- and para-tolyl nitrobenzamide isomers.

Conclusion

The differentiation of N-(o-tolyl)-p-nitrobenzamide and N-(p-tolyl)-p-nitrobenzamide by ¹H NMR spectroscopy is a clear and illustrative example of the power of this technique in isomer identification. The key distinguishing feature is the pattern of signals in the aromatic region corresponding to the tolyl ring. The para isomer, with its inherent symmetry, presents a simple and predictable pair of doublets. In contrast, the ortho isomer, lacking this symmetry, displays a more complex and overlapping multiplet. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently assign the correct structure to their synthesized or isolated compounds. This guide provides a framework for such an analysis, highlighting the causality between molecular structure and the resulting NMR spectrum.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98692, N-(2-methylphenyl)-4-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 591812, N-(4-Methylphenyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-methylphenyl)-4-nitrobenzamide

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this ende...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(2-methylphenyl)-4-nitrobenzamide, a compound of interest in medicinal chemistry.

This document moves beyond a mere recitation of data. It is designed as a practical guide for researchers, offering a comparative perspective on potential fragmentation pathways under different ionization techniques and providing a robust experimental framework for its analysis. We will dissect the fragmentation logic, grounded in the established principles of mass spectrometry, and compare it with the known fragmentation of structurally analogous compounds to build a predictive model.

The Structural Rationale: Predicting Fragmentation Hotspots

N-(2-methylphenyl)-4-nitrobenzamide possesses a rich tapestry of functional groups that dictate its behavior in the mass spectrometer. The molecule consists of a 4-nitrophenyl moiety connected via an amide linkage to a 2-methylphenyl (o-tolyl) group. The primary sites for fragmentation are the amide bond, the nitro group, and the methyl substituent on the phenyl ring.

The fragmentation pathways are heavily influenced by the ionization method employed. Electron Ionization (EI) typically induces more extensive fragmentation, revealing the core structural skeleton, while softer ionization techniques like Electrospray Ionization (ESI) are more likely to yield a prominent molecular ion with less fragmentation, which can be further fragmented using tandem mass spectrometry (MS/MS).[1][2]

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, the N-(2-methylphenyl)-4-nitrobenzamide molecule is expected to undergo several key fragmentation reactions. The most probable cleavages are centered around the labile amide bond and the nitro group. For aromatic amides, a common fragmentation pathway involves the formation of a resonance-stabilized benzoyl cation, which can subsequently lose a neutral CO molecule.[3][4]

The proposed fragmentation cascade is as follows:

  • Initial Ionization: The molecule will first lose an electron to form the molecular ion (M•+).

  • Amide Bond Cleavage: The most favorable initial fragmentation is the cleavage of the C-N amide bond. This can occur in two ways:

    • Formation of the 4-nitrobenzoyl cation: This is the more likely pathway, leading to a highly resonance-stabilized acylium ion at m/z 150. This ion is a common fragment in the mass spectra of 4-nitrobenzoyl derivatives.

    • Formation of the 2-methylphenylaminium radical cation: This would result in a fragment at m/z 107.

  • Secondary Fragmentation of the 4-nitrobenzoyl cation: The 4-nitrobenzoyl cation (m/z 150) is expected to undergo further fragmentation characteristic of nitroaromatic compounds.[5][6] This includes:

    • Loss of a nitro radical (•NO2) to form a benzoyl cation at m/z 104.

    • Loss of nitric oxide (•NO) to form a fragment at m/z 120.

    • Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 104) to yield a phenyl cation at m/z 76.

  • Fragmentation of the 2-methylphenyl moiety: The 2-methylphenylaminium radical cation (m/z 107) can lose a hydrogen atom to form an imine at m/z 106, or undergo more complex rearrangements.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways under EI.

Fragmentation_EI M N-(2-methylphenyl)-4-nitrobenzamide (M•+, m/z 256) frag150 4-Nitrobenzoyl cation (m/z 150) M->frag150 - C7H8N• frag107 2-Methylphenylaminium radical cation (m/z 107) M->frag107 - C7H4NO2• frag120 [C7H4NO]+ cation (m/z 120) frag150->frag120 - NO frag104 Benzoyl cation (m/z 104) frag150->frag104 - NO2 frag76 Phenyl cation (m/z 76) frag104->frag76 - CO Fragmentation_ESI M_H Protonated Molecule ([M+H]+, m/z 257) frag150_ESI 4-Nitrobenzoyl cation (m/z 150) M_H->frag150_ESI - C7H9N frag108_ESI Protonated 2-methylaniline (m/z 108) M_H->frag108_ESI - C7H4NO2 frag104_ESI Benzoyl cation (m/z 104) frag150_ESI->frag104_ESI - NO2

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Comparative Analysis with Structurally Related Compounds

To bolster our predictive model, we can draw comparisons with the known fragmentation patterns of similar molecules.

CompoundKey Fragmentation PathwaysRelevance to Target Molecule
4-Nitrobenzamide Under ESI, it forms negative quasimolecular ions. [7]In EI, it is expected to show a molecular ion and fragments corresponding to the loss of NH2, NO2, and the formation of the 4-nitrobenzoyl cation. [8]Provides a direct comparison for the fragmentation of the 4-nitrophenyl portion of our target molecule.
N-phenylbenzamides Cleavage of the N-CO bond is a characteristic fragmentation, leading to the formation of the benzoyl cation and the anilide cation. [3][9]This supports the prediction of amide bond cleavage as the primary fragmentation event.
Nitroaromatic Compounds Generally exhibit losses of NO and NO2. The position of substituents can influence the fragmentation pattern (ortho effects). [5][6]Confirms the expected fragmentation of the nitro-containing aromatic ring.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental setup is recommended. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation available.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of aromatic compound.

  • Injector:

    • Temperature: 280 °C

    • Mode: Split (e.g., 20:1) to prevent column overloading.

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MS1 Scan Range: m/z 100-500

    • MS/MS:

      • Precursor Ion: m/z 257

      • Collision Energy: Ramped (e.g., 10-40 eV) to observe the full fragmentation spectrum.

Conclusion and Future Perspectives

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of N-(2-methylphenyl)-4-nitrobenzamide. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The detailed experimental protocols offer a clear path for the empirical validation of these predictions.

For researchers in drug discovery and development, a thorough understanding of fragmentation patterns is not merely an academic exercise. It is a critical component of structural confirmation, impurity profiling, and metabolite identification. The insights presented here are intended to empower scientists to approach the analysis of this and similar novel compounds with a greater degree of confidence and efficiency. Further high-resolution mass spectrometry studies would be invaluable in confirming the elemental composition of the proposed fragments and elucidating more complex rearrangement mechanisms.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation mechanism of the [M + Li] + ion of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: Electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides | Request PDF. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Washington State University. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

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  • NIST WebBook. (n.d.). Benzamide, N-(4-methylphenyl)-. Retrieved from [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, 4-nitro-. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation: 4-nitro-N-o-tolylbenzamide via HPLC

For: Researchers, scientists, and drug development professionals. In the realm of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

In the realm of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For a molecule like 4-nitro-N-o-tolylbenzamide, which serves as a potential intermediate or a research compound, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Thin-Layer Chromatography (TLC), offering a rationale-driven approach to method selection and execution for purity validation.

The Primacy of HPLC in Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern analytical chemistry, especially for the purity analysis of non-volatile organic compounds.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating and quantifying the main component from its impurities.

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. 4-nitro-N-o-tolylbenzamide is a relatively non-polar molecule due to its aromatic rings. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the most suitable approach.[3][4] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing non-polar compounds to be retained longer.[5]

Causality-Driven HPLC Method Design

Our objective is to develop a method that provides a sharp, symmetrical peak for 4-nitro-N-o-tolylbenzamide, well-resolved from any potential impurities.

  • Stationary Phase Selection: A C18 column is the workhorse for reversed-phase chromatography.[6] The long alkyl chains of the C18 packing provide a highly hydrophobic environment, ideal for retaining and separating aromatic compounds like our target molecule based on subtle differences in their hydrophobicity.

  • Mobile Phase Composition: A gradient elution using a mixture of water (a highly polar solvent) and acetonitrile (a less polar organic modifier) is chosen.[6] Starting with a higher proportion of water allows for the elution of any highly polar impurities. Gradually increasing the acetonitrile concentration then decreases the mobile phase polarity, which in turn elutes the main, less polar compound, 4-nitro-N-o-tolylbenzamide, and any closely related non-polar impurities. This gradient approach ensures good peak shape and efficient separation within a reasonable timeframe.

  • Detector and Wavelength Selection: The presence of nitro (-NO2) groups and benzene rings in the molecule creates a chromophore that strongly absorbs UV light.[7][8] Based on the structure, a detection wavelength of 254 nm is selected, a common choice for aromatic compounds that provides a robust signal and high sensitivity.[9]

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 4-nitro-N-o-tolylbenzamide in 10 mL of acetonitrile to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

System Suitability: The Self-Validating Protocol

Before analyzing any samples, the system's performance must be verified through a System Suitability Test (SST). This is a non-negotiable requirement by regulatory bodies like the USP and FDA, ensuring the analytical system is fit for its intended purpose on the day of analysis.[10][11][12] The SST protocol involves multiple injections (typically 5 or 6) of a standard solution.

Acceptance Criteria:

  • Precision (Repeatability): The relative standard deviation (%RSD) of the peak area for the main analyte from replicate injections must be ≤ 2.0%.[10]

  • Tailing Factor (Symmetry): The tailing factor for the analyte peak should be ≤ 2.0, indicating a symmetrical peak shape.[13]

  • Resolution: The resolution between the main peak and the closest eluting impurity peak should be ≥ 1.5.[13]

This set of checks confirms that the system is operating with adequate precision, efficiency, and selectivity.[14]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Decision SamplePrep Sample Preparation (1 mg/10mL in ACN) SST System Suitability Test (6 Injections) SamplePrep->SST MobilePhase Mobile Phase Prep (Water & ACN) SystemEquil System Equilibration (Initial Conditions) MobilePhase->SystemEquil SystemEquil->SST SampleInject Sample Injection SST->SampleInject If SST Passes Separation Chromatographic Separation (C18 Gradient) SampleInject->Separation Detection UV Detection (254 nm) Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Integration Peak Integration DataAcq->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Final Report PurityCalc->Report

Caption: High-level workflow for HPLC purity validation.

A Comparative Method: Thin-Layer Chromatography (TLC)

For a rapid, qualitative assessment of purity, Thin-Layer Chromatography (TLC) is a cost-effective and valuable tool.[1] It is excellent for monitoring reaction progress or for a preliminary check before committing to a full HPLC analysis. However, it lacks the quantitative precision of HPLC.

Experimental Protocol: TLC
  • Stationary Phase: Silica gel 60 F254 TLC plate

  • Mobile Phase (Eluent): 70:30 (v/v) Hexane:Ethyl Acetate

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg) in 1 mL of dichloromethane.

  • Procedure:

    • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm.

    • Calculate the Retention Factor (Rf) for each spot.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation SamplePrep Sample Preparation (1 mg/mL in DCM) Spotting Spot Sample on Plate SamplePrep->Spotting ChamberPrep Chamber Saturation (Hexane:EtOAc) Development Plate Development ChamberPrep->Development Spotting->Development Visualization Visualize under UV (254 nm) Development->Visualization Rf_Calc Calculate Rf Value Visualization->Rf_Calc Qual_Assess Qualitative Assessment (Number of Spots) Rf_Calc->Qual_Assess

Caption: Standard workflow for qualitative TLC analysis.

Performance Comparison: HPLC vs. TLC

The true value of HPLC becomes evident when we compare the data it generates against that from TLC. Let's consider a hypothetical batch of 4-nitro-N-o-tolylbenzamide.

ParameterHPLC ResultTLC ResultInterpretation
Purity Value 99.2% (Area Percent)Single SpotHPLC provides a precise quantitative value. TLC only suggests the compound is "majorly pure."
Impurity Detection Detected an impurity at 0.8%No secondary spots visibleHPLC's high sensitivity can detect minor impurities that are often invisible by TLC.
Resolution Baseline separation of main peak and impurity (Resolution = 2.1)N/AHPLC can resolve structurally similar compounds, which would co-elute or appear as a single spot on TLC.
Reproducibility %RSD of peak area = 0.45% (n=6)Rf value can vary with lab conditionsHPLC provides highly reproducible data essential for quality control and regulatory submission.
Analysis Time ~25 minutes per sample~30-45 minutes (including setup)While a single TLC is fast, HPLC with an autosampler offers higher throughput for multiple samples.
Quantification Yes (via area percent or external standard)No (Qualitative only)This is the fundamental difference. HPLC quantifies; TLC qualifies.
Logical Framework for Purity Validation

The decision to release a batch of a compound relies on a logical interpretation of all available data. The two methods, HPLC and TLC, serve complementary roles in this process.

Decision_Logic cluster_inputs Analytical Inputs cluster_eval Evaluation HPLC_Data HPLC Data Purity = 99.2% Impurity = 0.8% Eval_Quant Quantitative Check 99.2% ≥ 99.0% HPLC_Data->Eval_Quant TLC_Data TLC Data Single Spot Rf = 0.45 Eval_Qual Qualitative Check Consistent with high purity TLC_Data->Eval_Qual Spec Specification Purity ≥ 99.0% Spec->Eval_Quant Final_Decision Conclusion: Batch Meets Purity Specification. Release Approved. Eval_Quant->Final_Decision Eval_Qual->Final_Decision

Caption: Decision-making framework using complementary analytical data.

Conclusion

For the definitive validation of 4-nitro-N-o-tolylbenzamide purity, reversed-phase HPLC is the unequivocally superior method. It delivers the sensitivity, resolution, and quantitative accuracy required by the stringent standards of the pharmaceutical and chemical research industries. Its protocols, when governed by system suitability tests, create a self-validating system that ensures data integrity and trustworthiness.[12]

While TLC serves as an excellent, rapid screening tool, it cannot replace HPLC for final purity assessment and quantification. The two techniques, when used appropriately, form a powerful and efficient analytical workflow, providing both a quick qualitative check and a precise quantitative certification of compound purity. This dual-pronged approach embodies the principles of robust scientific validation and ensures the quality of critical chemical entities.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Reversed-phase chromatography. Wikipedia.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group.
  • Validation of analytical procedures: text and methodology q2(r1). ICH.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Industry Leaders.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • High-Performance Liquid Chromatography. (2019). Chemistry LibreTexts.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. (2025). Benchchem.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025).
  • Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection. ResearchGate.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2018). IU Indianapolis ScholarWorks.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI.
  • HPLC UV detection. (2018). Element Lab Solutions.

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of N-(2-methylphenyl)-4-nitrobenzamide

[1] Executive Summary & Technical Context Compound: N-(2-methylphenyl)-4-nitrobenzamide CAS: 619-80-7 (Generic for isomer class, verify specific batch) Molecular Formula: Key Structural Feature: Ortho-methyl steric hindr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context

Compound: N-(2-methylphenyl)-4-nitrobenzamide CAS: 619-80-7 (Generic for isomer class, verify specific batch) Molecular Formula:


Key Structural Feature: Ortho-methyl steric hindrance inducing non-planarity.[1][2][3]

This guide provides a technical analysis of the UV-Vis spectral characteristics of N-(2-methylphenyl)-4-nitrobenzamide (also referred to as 4-nitro-2'-methylbenzanilide).[1][3] Unlike simple planar benzamides, this compound exhibits distinct spectral behavior driven by Steric Inhibition of Resonance (SIR) .[3] The ortho-methyl group on the aniline ring forces a rotation of the amide bond, partially decoupling the


-systems of the two aromatic rings.

Researchers using this compound as a synthesis intermediate or photometric standard must account for these steric effects, which result in a hypsochromic (blue) shift and hypochromic (intensity loss) effect compared to its planar analogs.[1][3]

Comparative Spectral Analysis

The following table contrasts the target compound with its structural "parent" (N-phenyl-4-nitrobenzamide) and a related precursor to isolate the electronic contributions of the nitro and methyl groups.

Table 1: Comparative UV-Vis Absorption Data (Ethanol, )
Compound

(nm)

(

)
Electronic OriginStructural Context
N-(2-methylphenyl)-4-nitrobenzamide 258 - 265 nm *~12,000 - 14,000

(Benzoyl)
Twisted: Ortho-methyl forces non-planarity; reduced conjugation.[1]
N-phenyl-4-nitrobenzamide 265 - 275 nm~18,000

(Full System)
Planar: Extended conjugation across the amide bridge.[1][3]
4-Nitrobenzaldehyde ~270 nm~10,000

(Nitro-aryl)
Reference for the isolated nitro-benzoyl chromophore.[1][3]

*Note: Precise values depend on solvent polarity. Data represents a consensus of benzanilide derivative trends [1, 2].

Mechanistic Insight: The "Ortho" Effect

In the parent compound (4-nitrobenzanilide ), the amide nitrogen lone pair donates electron density into the benzoyl ring, which is withdrawn by the para-nitro group. This "push-pull" system creates a strong dipole and an intense absorption band (Charge Transfer band).[1][3]

In N-(2-methylphenyl)-4-nitrobenzamide , the methyl group at the 2-position of the aniline ring sterically clashes with the amide carbonyl oxygen.[1] To relieve this strain, the aniline ring rotates out of the amide plane (dihedral angle


) [3]. This rotation disrupts the orbital overlap between the nitrogen lone pair and the aniline ring, effectively isolating the 4-nitrobenzoyl  chromophore. Consequently, the spectrum resembles that of 4-nitrobenzaldehyde or 4-nitrobenzoic acid rather than the fully conjugated benzanilide system.[1]

Experimental Protocol: Solvatochromic Assessment

To validate the absorption maxima and assess purity, the following self-validating protocol is recommended. This workflow accounts for solvent polarity, which can shift the Charge Transfer (CT) band.[3]

Reagents & Equipment[4][5]
  • Analyte: N-(2-methylphenyl)-4-nitrobenzamide (>98% purity).

  • Solvents: Spectroscopic grade Ethanol (polar protic), Acetonitrile (polar aprotic), and Cyclohexane (non-polar).[1][3]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][3]

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Weigh 2.56 mg of the compound (

      
      ).[3]
      
    • Dissolve in 10 mL of Acetonitrile to create a 1.0 mM (1000

      
      M)  stock.[1][3]
      
    • Checkpoint: Ensure complete dissolution; sonicate if necessary.[1][3]

  • Working Standard Dilution:

    • Dilute

      
       of Stock into 
      
      
      
      of the target solvent (Ethanol, ACN, or Cyclohexane).
    • Final Concentration:

      
      .[1][3]
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.[1][3]

    • Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.[1][3]

  • Measurement:

    • Replace sample cuvette solvent with the

      
       analyte solution.[3]
      
    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).

  • Data Validation:

    • The Absorbance at

      
       should fall between 0.1 and 1.0 AU.[3] If 
      
      
      
      , dilute further.[3]
    • Calculate Molar Absorptivity:

      
      .[1][3]
      

Visualization of Structural Effects & Workflow

Figure 1: Steric Inhibition of Resonance (SIR) Mechanism

This diagram illustrates the electronic decoupling caused by the ortho-methyl group, leading to the observed blue shift.

SIR_Mechanism cluster_0 Planar Parent System (N-phenyl-4-nitrobenzamide) cluster_1 Target System (N-(2-methylphenyl)-4-nitrobenzamide) Planar Planar Conformation (High Conjugation) RedShift Lower Energy Transition (Red Shifted ~275nm) Planar->RedShift Full Orbital Overlap Steric Ortho-Methyl Group (Steric Clash) Planar->Steric Addition of -CH3 Twist Ring Rotation (Dihedral Angle > 40°) Steric->Twist Forces Non-Planarity BlueShift Higher Energy Transition (Blue Shifted ~260nm) Twist->BlueShift Decoupled pi-System

Caption: Comparison of electronic conjugation pathways. The ortho-methyl group disrupts planarity, increasing the energy gap (


) of the 

transition.
Figure 2: UV-Vis Characterization Workflow

A decision tree for verifying compound identity and purity via spectroscopy.

UV_Workflow Start Start: Solid Sample Dissolve Dissolve in ACN (1 mM Stock) Start->Dissolve Dilute Dilute to 10 µM in Ethanol Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan CheckMax Check Lambda max Scan->CheckMax ResultA 258-265 nm (Consistent) CheckMax->ResultA Matches Target ResultB >270 nm (Likely Impurity/Isomer) CheckMax->ResultB Red Shifted ResultC <250 nm (Check Solvent Cutoff) CheckMax->ResultC Blue Shifted

Caption: Operational workflow for spectroscopic validation of N-(2-methylphenyl)-4-nitrobenzamide.

References

  • NIST Chemistry WebBook. 4'-Nitrobenzanilide UV/Visible Spectrum.[1][3] National Institute of Standards and Technology.[3]

  • Leyva, V., et al. (2011).[3] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.[1][3][4]

  • Ho, M., et al. (2008).[3] N-(2-Methylphenyl)-2-nitrobenzamide.[1][3] Acta Crystallographica Section E. [1][3]

  • PubChem. 4-Nitrobenzamide Compound Summary. National Library of Medicine.[3]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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